molecular formula C9H18 B1583164 1,1,4-Trimethylcyclohexane CAS No. 7094-27-1

1,1,4-Trimethylcyclohexane

Cat. No.: B1583164
CAS No.: 7094-27-1
M. Wt: 126.24 g/mol
InChI Key: UIWORXHEVNIOJG-UHFFFAOYSA-N
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Description

1,1,4-Trimethylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,4-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UIWORXHEVNIOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50221167
Record name 1,1,4-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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CAS No.

7094-27-1
Record name 1,1,4-Trimethylcyclohexane
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Record name 1,1,4-Trimethylcyclohexane
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Record name 1,1,4-trimethylcyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,1,4-Trimethylcyclohexane is a saturated alicyclic hydrocarbon notable for its specific isomeric structure. As a substituted cyclohexane (B81311), its conformational analysis and physicochemical properties are of interest in various fields of chemical research, including stereochemistry, fuel science, and as a non-polar solvent or intermediate in organic synthesis. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for a plausible synthetic route.

Chemical Structure and Identifiers

The IUPAC name for this compound is this compound.[1][2] It consists of a cyclohexane ring substituted with two methyl groups at position 1 and one methyl group at position 4.

  • Molecular Formula: C₉H₁₈[1][3][4][5]

  • Molecular Weight: 126.24 g/mol [1][6]

  • CAS Registry Number: 7094-27-1[3][4]

  • IUPAC Standard InChI: InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3[1][3][4]

  • IUPAC Standard InChIKey: UIWORXHEVNIOJG-UHFFFAOYSA-N[1][3][4]

  • Canonical SMILES: CC1CCC(CC1)(C)C[1]

2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in experimental and industrial settings.

PropertyValueUnitSource(s)
Molecular Weight 126.2392 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid-[5][7]
Boiling Point 135°C[7][8]
Density 0.78g/cm³[7][8]
Refractive Index 1.4240 to 1.4280-[7]
Enthalpy of Vaporization 34.60kJ/mol[6]
Enthalpy of Formation (gas) -179.87kJ/mol[6]
Octanol/Water Partition Coeff. (logP) 3.223-[6]

Synthetic Pathway and Experimental Protocols

A plausible and effective method for the synthesis of this compound involves a two-step process starting from 4,4-dimethylcyclohexanone (B1295358). The process includes a Grignard reaction to form the tertiary alcohol, 1,4,4-trimethylcyclohexan-1-ol (B1373958), followed by dehydration to an alkene and subsequent catalytic hydrogenation.

SynthesisWorkflow start 4,4-Dimethyl- cyclohexanone grignard 1,4,4-Trimethyl- cyclohexan-1-ol start->grignard  1. CH3MgBr, THF  2. H3O+ workup alkene 1,4,4-Trimethyl- cyclohexene grignard->alkene  H2SO4 (conc.), Δ  (Dehydration) product 1,1,4-Trimethyl- cyclohexane alkene->product  H2, PtO2  (Hydrogenation)

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations.

Step 1: Synthesis of 1,4,4-Trimethylcyclohexan-1-ol via Grignard Reaction

  • Materials:

  • Apparatus:

    • Three-necked round-bottom flask, flame-dried

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (CaCl₂)

    • Pressure-equalizing dropping funnel

    • Nitrogen or Argon gas inlet

    • Separatory funnel

  • Procedure:

    • Assemble the flame-dried apparatus under an inert atmosphere (N₂ or Ar).

    • In the round-bottom flask, dissolve 4,4-dimethylcyclohexanone in anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

    • Add methylmagnesium bromide solution dropwise from the addition funnel to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4,4-trimethylcyclohexan-1-ol.

Step 2: Dehydration and Hydrogenation to form this compound

  • Materials:

    • Crude 1,4,4-trimethylcyclohexan-1-ol (from Step 1)

    • Concentrated sulfuric acid (H₂SO₄)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent for hydrogenation)

    • Hydrogen gas (H₂)

  • Apparatus:

    • Distillation apparatus

    • Parr hydrogenator or a flask equipped with a hydrogen balloon

    • Filtration setup (e.g., Büchner funnel or Celite pad)

  • Procedure:

    • Dehydration: Place the crude alcohol in a round-bottom flask suitable for distillation. Add a few drops of concentrated H₂SO₄. Heat the mixture gently to distill the resulting alkene (1,4,4-trimethylcyclohexene). Collect the distillate, which will co-distill with water.

    • Wash the distillate with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous MgSO₄.

    • Hydrogenation: Dissolve the dried alkene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add a catalytic amount of PtO₂.

    • Seal the vessel, evacuate the air, and introduce hydrogen gas (typically to a pressure of 3-4 atm or by using a balloon).

    • Stir the mixture vigorously until hydrogen uptake ceases.

    • Carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent from the filtrate by rotary evaporation. The remaining liquid is crude this compound.

    • Purification: Purify the product by fractional distillation to obtain high-purity this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][8] Handling should be performed in a well-ventilated area, away from ignition sources.[8] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It is designated with the GHS hazard statement H226 (Flammable liquid and vapour).[8]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C9H18. As a substituted cyclohexane, its conformational isomers and physical properties are of significant interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by experimental data and methodologies.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a consolidated view of its fundamental characteristics.[1][2][3]

General Properties
PropertyValueSource
Molecular Formula C9H18[3][4][5]
Molecular Weight 126.24 g/mol [1][3]
CAS Number 7094-27-1[1][3]
IUPAC Name This compound[3]
Synonyms Cyclohexane, 1,1,4-trimethyl-[1][3]
Appearance Clear liquid[2]
Physical Properties
PropertyValueUnitSource
Boiling Point 135°C[2]
407.7 - 408.2K[6]
Melting Point -77.27 (estimate)°C[2]
Density 0.78g/cm³[2]
Refractive Index 1.4240 to 1.4280[2]
Vapor Pressure kPa[1]
Water Solubility (log10WS) -3.00 (Crippen Calculated)mol/l[1]
Octanol/Water Partition Coefficient (logPoct/wat) 3.223 (Crippen Calculated)[1]
Thermodynamic Properties
PropertyValueUnitSource
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -179.87 (Joback Calculated)kJ/mol[1]
Standard Gibbs Free Energy of Formation (ΔfG°) 36.15 (Joback Calculated)kJ/mol[1]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 34.60 (Joback Calculated)kJ/mol[1]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 5.67 (Joback Calculated)kJ/mol[1]
Enthalpy of Reaction (ΔrH°) -321kJ/mol[7]

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of liquid hydrocarbons like this compound are outlined below. These are generalized procedures and may require optimization based on the specific equipment and purity of the sample.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

Methodology:

  • A small sample of this compound is placed in a distillation flask or a capillary tube.

  • The sample is heated gradually.

  • The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For high-purity substances, this is the temperature at which the substance actively boils.

  • Correction for atmospheric pressure should be applied if it deviates significantly from standard pressure (1 atm or 101.3 kPa).

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The mass of a clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The mass of the pycnometer filled with the sample is determined.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[3][8]

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and fragmentation pattern.[3][5][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H and C-C bonds within the molecule.[5][10]

General Experimental Workflow for Spectroscopic Analysis:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (for NMR) or analyze neat Sample->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS IR Infrared Spectroscopy Dissolution->IR NMR_Data Process NMR data (FID -> Spectrum) and interpret chemical shifts, coupling constants NMR->NMR_Data MS_Data Analyze mass spectrum for molecular ion peak and fragmentation patterns MS->MS_Data IR_Data Interpret IR spectrum for characteristic functional group absorptions IR->IR_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure G cluster_hazard Hazard Identification cluster_prevention Preventive Measures cluster_response Emergency Response cluster_storage Storage Hazard Flammable Liquid and Vapor KeepAway Keep away from ignition sources Hazard->KeepAway Ventilation Ensure good ventilation Hazard->Ventilation PPE Wear Personal Protective Equipment Hazard->PPE Fire Use appropriate extinguishing media for fire Hazard->Fire Store Store in a cool, well-ventilated area KeepAway->Store Ventilation->Store Spill Contain and clean up spills FirstAid Provide first aid for exposure

References

Synthesis of 1,1,4-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,4-Trimethylcyclohexane is a cycloalkane whose structural motif is incorporated into various molecules of academic and industrial interest. Its gem-dimethyl and isolated methyl substituents provide a unique lipophilic and conformationally defined scaffold. The efficient and scalable synthesis of this compound is therefore of significant interest to chemists in diverse fields. This guide details the most plausible synthetic routes to this compound, with a focus on providing actionable experimental protocols and relevant quantitative data.

Primary Synthesis Route: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol (B1373958) and Subsequent Hydrogenation

The most direct and conceptually straightforward synthesis of this compound involves a two-step process starting from the tertiary alcohol, 1,4,4-trimethylcyclohexan-1-ol.

Step 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol

The acid-catalyzed dehydration of 1,4,4-trimethylcyclohexan-1-ol is expected to yield a mixture of isomeric trimethylcyclohexenes, with 1,4,4-trimethylcyclohexene being a major product.

Experimental Protocol (Reconstructed)

  • Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask.

  • Reagents:

    • 1,4,4-trimethylcyclohexan-1-ol

    • Anhydrous oxalic acid (or an alternative acid catalyst such as phosphoric acid)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To the round-bottom flask, add 1,4,4-trimethylcyclohexan-1-ol and a catalytic amount of anhydrous oxalic acid (e.g., 0.1 equivalents).

    • Heat the mixture to approximately 160°C. The alkene products will distill as they are formed.

    • Collect the distillate in the receiving flask, which may be cooled in an ice bath.

    • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. The resulting liquid is a mixture of trimethylcyclohexene isomers.

Step 2: Catalytic Hydrogenation of Trimethylcyclohexene Isomers

The mixture of trimethylcyclohexene isomers obtained from the dehydration step is then subjected to catalytic hydrogenation to yield the saturated this compound.

Experimental Protocol (Reconstructed)

  • Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr shaker) or a flask equipped for balloon hydrogenation.

  • Reagents:

    • Trimethylcyclohexene mixture (from Step 1)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial acetic acid (as solvent)

    • Hydrogen gas

    • Sodium bicarbonate solution

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In the hydrogenation vessel, dissolve the trimethylcyclohexene mixture in glacial acetic acid.

    • Add a catalytic amount of PtO₂.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.

    • Release the pressure and filter the reaction mixture to remove the catalyst.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude this compound.

    • Purify the product by distillation.

Alternative Synthetic Routes

Synthesis from Isophorone (B1672270)

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an inexpensive and readily available starting material. A potential, though more complex, route to this compound could involve the following transformations:

  • Hydrogenation of Isophorone: Catalytic hydrogenation of isophorone can yield 3,3,5-trimethylcyclohexanone.

  • Wolff-Kishner Reduction: The resulting ketone can be deoxygenated to the corresponding alkane, 1,1,3-trimethylcyclohexane, using a Wolff-Kishner reduction.

  • Rearrangement: A subsequent skeletal rearrangement would be required to convert the 1,1,3-isomer to the desired this compound. This step would likely require specific catalytic conditions and is not a trivial transformation.

Hydrogenation of Trimethylbenzenes

The catalytic hydrogenation of trimethylbenzene isomers (e.g., 1,2,4-trimethylbenzene (B165218) or pseudocumene) is a known method for producing trimethylcyclohexanes. However, achieving the specific 1,1,4-isomer selectively is challenging due to the formation of multiple stereoisomers and potential rearrangements under harsh hydrogenation conditions. This route is generally less preferred for the specific synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

Reaction StepStarting MaterialKey ReagentsTemperature (°C)Pressure (atm)Expected Product(s)Expected Yield
Dehydration1,4,4-Trimethylcyclohexan-1-olOxalic acid~160Atmospheric1,4,4-Trimethylcyclohexene & isomersModerate to High
HydrogenationTrimethylcyclohexene mixturePtO₂, H₂Room Temp.1-3This compoundHigh

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_main Primary Synthesis Route cluster_alt Alternative Route A 1,4,4-Trimethylcyclohexan-1-ol B 1,4,4-Trimethylcyclohexene (and isomers) A->B Dehydration (Oxalic Acid, 160°C) C This compound B->C Hydrogenation (PtO₂, H₂) D Isophorone E 3,3,5-Trimethylcyclohexanone D->E Hydrogenation F 1,1,3-Trimethylcyclohexane E->F Wolff-Kishner Reduction G This compound F->G Rearrangement (Hypothetical)

Caption: Synthetic pathways to this compound.

Conclusion

Conformational Landscape of 1,1,4-Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the conformational analysis of 1,1,4-trimethylcyclohexane, a substituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of atoms and the energetic preferences of different conformations is paramount in fields such as medicinal chemistry and materials science, as molecular shape profoundly influences physical properties and biological activity. This document outlines the principles governing the conformational equilibrium of this compound, supported by quantitative data, experimental methodologies, and visual representations of the underlying chemical logic.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation, which minimizes both angle strain and torsional strain.[1] In a chair conformation, the substituent groups can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair conformations, known as a ring flip, is a rapid process at room temperature. However, for substituted cyclohexanes, the two chair conformers are often not energetically equivalent. The relative stability of these conformers is primarily dictated by steric interactions, particularly the unfavorable 1,3-diaxial interactions.[2][3]

Conformational Equilibrium of this compound

This compound can exist in two distinct chair conformations that are in equilibrium. The key to understanding its conformational preference lies in the analysis of the steric strain in each conformer.

Conformer A has the C4-methyl group in an axial position and one of the C1-methyl groups also in an axial position. The other C1-methyl group is in an equatorial position.

Conformer B is the result of a ring flip, which places the C4-methyl group in an equatorial position and one of the C1-methyl groups in an equatorial position, while the other C1-methyl group becomes axial.

The energetic difference between these two conformers is determined by the magnitude of the steric strain, which is dominated by 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring.

The following diagram illustrates the conformational equilibrium between the two chair forms of this compound.

Figure 1: Conformational equilibrium of this compound.

Quantitative Analysis of Steric Strain

The primary contributor to steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[4][5] For a methyl group, the A-value is approximately 1.74 kcal/mol.[4] This value corresponds to two 1,3-diaxial interactions between the methyl group and the axial hydrogens, making each CH₃-H interaction about 0.87 kcal/mol.

We can estimate the relative energies of the two conformers of this compound by summing the steric interactions:

  • Conformer A:

    • One axial methyl group at C4, which has two 1,3-diaxial interactions with axial hydrogens (2 x 0.87 kcal/mol).

    • One axial methyl group at C1, which has one 1,3-diaxial interaction with an axial hydrogen and one 1,3-diaxial interaction with the other axial methyl group at C1. Assuming a CH₃-CH₃ 1,3-diaxial interaction is significantly more destabilizing, a value of approximately 3.7 kcal/mol has been suggested for this interaction.

  • Conformer B:

    • One axial methyl group at C1, which has two 1,3-diaxial interactions with axial hydrogens (2 x 0.87 kcal/mol).

    • The C4-methyl group is equatorial, thus avoiding significant 1,3-diaxial interactions.

Based on this analysis, Conformer A is significantly less stable due to the severe 1,3-diaxial interaction between the two methyl groups at the C1 position. Therefore, the equilibrium will strongly favor Conformer B , where the C4-methyl group is in the more spacious equatorial position.

The following table summarizes the estimated steric strain for each conformer.

ConformerAxial Substituents1,3-Diaxial InteractionsEstimated Steric Strain (kcal/mol)Relative Stability
A C1-CH₃, C4-CH₃2 x (CH₃-H), 1 x (CH₃-CH₃)(2 x 0.87) + 3.7 = 5.44Less Stable
B C1-CH₃2 x (CH₃-H)2 x 0.87 = 1.74More Stable

The calculated free energy difference (ΔG°) between the two conformers is approximately 3.7 kcal/mol (5.44 - 1.74 kcal/mol), strongly favoring Conformer B.

Experimental Determination of Conformational Equilibrium

The relative populations of conformational isomers can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.

Low-Temperature NMR Spectroscopy

At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for the axial and equatorial protons and carbons are averaged. By lowering the temperature, the rate of interconversion can be slowed down to a point where the individual signals for each conformer can be resolved. This is often referred to as "freezing out" the conformations.

Experimental Protocol: Low-Temperature ¹H or ¹³C NMR

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.

  • Data Acquisition:

    • An initial spectrum is acquired at room temperature to observe the time-averaged signals.

    • The temperature of the probe is gradually lowered in increments (e.g., 10 K).

    • Spectra are recorded at each temperature, monitoring for changes in peak shape, specifically broadening and eventual splitting of the signals.

    • The coalescence temperature (the temperature at which two separate signals merge into a single broad peak) can be used to determine the energy barrier for the ring flip.

    • At a sufficiently low temperature (e.g., below -80 °C), the signals for the two distinct chair conformers will be sharp and well-resolved.

  • Data Analysis:

    • The relative populations of the two conformers (A and B) can be determined by integrating the corresponding well-resolved peaks in the low-temperature spectrum.

    • The equilibrium constant (Keq) is calculated as the ratio of the concentrations of the two conformers: Keq = [Conformer B] / [Conformer A].

    • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[5]

The following diagram illustrates the workflow for determining conformational equilibrium using low-temperature NMR.

G cluster_0 Experimental Workflow: Low-Temperature NMR SamplePrep Sample Preparation (this compound in low-freezing solvent) NMR_Acquisition NMR Data Acquisition (Variable Temperature) SamplePrep->NMR_Acquisition Signal_Analysis Signal Analysis (Broadening and Splitting) NMR_Acquisition->Signal_Analysis Integration Peak Integration (at low temperature) Signal_Analysis->Integration Calculation Calculation of Keq and ΔG° Integration->Calculation

Figure 2: Workflow for low-temperature NMR analysis.

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. Quantum mechanical calculations can be used to determine the geometries, energies, and other properties of the different conformers of this compound.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: The 3D structures of both chair conformers of this compound are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculations: The electronic energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for greater accuracy.

  • Data Analysis: The relative Gibbs free energies (ΔG°) of the two conformers are calculated by combining the electronic energies with the thermal corrections. This allows for a direct comparison of their relative stabilities and the prediction of the equilibrium population.

The following table presents a hypothetical summary of results from a DFT calculation.

ParameterConformer AConformer B
Relative Electronic Energy (kcal/mol) 3.80.0
Relative Gibbs Free Energy (ΔG°) (kcal/mol) 3.70.0
Calculated Equilibrium Population (%) ~1~99

Conclusion

The conformational analysis of this compound is governed by the principles of steric hindrance, primarily in the form of 1,3-diaxial interactions. The chair conformation in which the C4-methyl group occupies an equatorial position is significantly more stable than the conformer where it is in an axial position. This preference is driven by the avoidance of a highly unfavorable 1,3-diaxial interaction between the geminal methyl groups at the C1 position. Both experimental techniques, such as low-temperature NMR spectroscopy, and computational methods can be employed to quantify the energetic difference between the conformers and determine their equilibrium distribution. This detailed understanding of the conformational landscape is essential for predicting the chemical behavior and biological interactions of this and related molecules.

References

Spectroscopic Analysis of 1,1,4-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 1,1,4-trimethylcyclohexane, a saturated monocyclic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different magnetic environments of the nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene (B1212753) protons in the cyclohexane (B81311) ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.85s6HC1-CH₃ (axial & equatorial)
~0.88d3HC4-CH₃
~1.10 - 1.45m9HCyclohexane ring protons

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Carbon TypeAssignment
~23.0CH₃C4-CH₃
~28.0CH₃C1-CH₃ (gem-dimethyl)
~30.5CC1
~31.0CHC4
~35.0CH₂C3, C5
~40.0CH₂C2, C6

Note: These are approximate chemical shift values.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is dominated by C-H stretching and bending vibrations.[2][3]

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
2850-2960StrongC-H StretchAliphatic C-H
1445-1470MediumC-H BendCH₂ Scissoring
1365-1385MediumC-H BendCH₃ Bending (gem-dimethyl and C4-methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[4] The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityProposed Fragment
126Moderate[M]⁺ (Molecular Ion)
111High[M-CH₃]⁺
83Moderate[M-C₃H₇]⁺
70High[C₅H₁₀]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[5] The concentration is typically 5-25 mg/0.6 mL of solvent.[5] ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[6] For ¹H NMR, the spectral width is set from approximately -1 to 10 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm.[7] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8][9] Alternatively, a liquid cell can be used.[8] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plates is taken prior to the sample measurement to subtract any atmospheric and instrumental interferences.[10]

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and passed through a capillary column. The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information (Connectivity, Functional Groups, Molecular Weight) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Natural Occurrence of 1,1,4-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4-Trimethylcyclohexane is a saturated monocyclic hydrocarbon that has been identified in both the plant kingdom and geological sources. This technical guide provides a comprehensive overview of its natural occurrence, detailing its presence in essential oils and petroleum. It includes detailed experimental protocols for the isolation and identification of this compound and explores potential biosynthetic and geochemical formation pathways. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₉H₁₈) is a cycloalkane with a distinct substitution pattern that has drawn interest due to its presence as a volatile organic compound in plants and as a biomarker in petroleum geochemistry. Its irregular structure, deviating from the common head-to-tail linkage of isoprene (B109036) units in many terpenes, suggests unique formation pathways. This guide delves into the known natural sources of this compound, provides detailed methodologies for its analysis, and proposes logical pathways for its biosynthesis in plants and its formation in geological settings.

Natural Occurrence

The presence of this compound has been confirmed in two primary natural matrices: the essential oils of certain plants and in crude oil.

Occurrence in the Plant Kingdom

This compound has been identified as a volatile constituent in the essential oil of Achillea gypsicola, a plant belonging to the Asteraceae family. While the specific quantitative amount can vary based on factors such as geography, climate, and harvesting time, its presence is a notable feature of this plant's chemical profile.

Occurrence in Petroleum

As a C₉ cycloalkane, this compound is a component of crude oil and has been identified in various petroleum deposits, including those from Oklahoma and the Caucasus region[1]. These compounds, often referred to as naphthenes in the context of petroleum geochemistry, can serve as molecular markers to provide insights into the origin, thermal maturity, and depositional environment of the source rock.

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following table summarizes the available quantitative data.

Source MatrixSample DescriptionConcentration of this compoundReference
Crude OilMaltene component of Ondo State bitumen exudate1.80% (relative peak area)[2]
PetroleumOklahoma petroleum fractionApproximately 0.1% of the original petroleum (for 1,2,4-trimethylcyclohexane, a related isomer)[1]

Experimental Protocols

The identification and quantification of this compound from natural sources predominantly rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS).

Isolation of Essential Oils from Plant Material

A common method for isolating volatile compounds from plant material, such as Achillea gypsicola, is hydrodistillation.

Protocol: Hydrodistillation of Achillea Species

  • Sample Preparation: Air-dry the aerial parts (flowers, leaves, and stems) of the plant material at room temperature.

  • Hydrodistillation: Subject a known quantity (e.g., 100 g) of the dried plant material to hydrodistillation for 3 hours using a Clevenger-type apparatus.

  • Extraction: The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the essential oil at 4°C in a sealed vial until analysis.

Fractionation of Crude Oil

To analyze the cycloalkane fraction of crude oil, a preliminary separation is required to remove other hydrocarbon classes.

Protocol: SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation

  • Deasphalting: A known amount of crude oil is dissolved in a non-polar solvent like n-hexane to precipitate the asphaltenes. The mixture is filtered to separate the soluble maltenes.

  • Column Chromatography: The maltene fraction is then subjected to column chromatography using an activated silica (B1680970) gel or alumina (B75360) stationary phase.

  • Elution: Sequential elution with solvents of increasing polarity is performed.

    • Saturated hydrocarbons (including cycloalkanes) are eluted with a non-polar solvent such as n-hexane.

    • Aromatic hydrocarbons are subsequently eluted with a solvent of higher polarity, like a mixture of hexane (B92381) and dichloromethane (B109758).

    • Resins are eluted with a more polar solvent mixture, such as dichloromethane and methanol.

  • Concentration: The saturate fraction is collected and concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical GC-MS protocol for the analysis of this compound in essential oil or a saturated hydrocarbon fraction from petroleum.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions (Example for Essential Oil Analysis):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: Increase at a rate of 15°C/min to 250°C.

    • Hold: Maintain 250°C for 3 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-350.

  • Solvent Delay: 3 minutes.

Compound Identification:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with that of a pure standard and/or with reference spectra from a mass spectral library (e.g., NIST, Wiley).

Proposed Biosynthetic and Geochemical Pathways

The formation of the irregular this compound structure is not explained by the typical head-to-tail condensation of isoprene units. The following sections propose plausible formation pathways.

Proposed Biosynthetic Pathway in Plants

The presence of this compound in Achillea species, which are known to produce irregular monoterpenes like artemisia ketone, suggests a biosynthetic route originating from a non-head-to-tail coupling of isoprene precursors.

A plausible pathway involves the enzymatic cyclization of an irregular monoterpene precursor, such as a derivative of artemisia ketone or a related compound. This would likely be initiated by a terpene synthase capable of catalyzing an unusual cyclization and rearrangement cascade.

Biosynthetic_Pathway IPP Isopentenyl Pyrophosphate (IPP) Irregular_Precursor Irregular Monoterpene Precursor (e.g., Artemisia Ketone derivative) IPP->Irregular_Precursor Non-head-to-tail condensation DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Irregular_Precursor Non-head-to-tail condensation Cyclic_Intermediate Cyclic Carbocation Intermediate Irregular_Precursor->Cyclic_Intermediate Terpene Synthase (Cyclization & Rearrangement) TMC This compound Cyclic_Intermediate->TMC Reduction & further modifications

Proposed biosynthetic pathway for this compound.
Proposed Geochemical Formation Pathway in Petroleum

In the geological context, this compound is likely formed through the diagenesis and catagenesis of larger biological precursor molecules over millions of years. A probable source is the degradation of carotenoids, which are abundant pigments in photosynthetic organisms.

The C₄₀ carotenoid backbone contains multiple methyl-substituted cyclohexyl or cyclohexenyl end groups. Through thermal and/or microbial degradation, the long isoprenoid chain can be cleaved, and the cyclic end groups can be altered through reduction and isomerization to form various smaller cycloalkanes, including trimethylcyclohexanes.

Geochemical_Pathway Carotenoids Carotenoids (e.g., β-Carotene) in Sedimentary Organic Matter Diagenesis Diagenesis (Microbial & Chemical Alteration) Carotenoids->Diagenesis Kerogen Kerogen Diagenesis->Kerogen Catagenesis Catagenesis (Thermal Cracking) Kerogen->Catagenesis TMC This compound Catagenesis->TMC

Proposed geochemical formation pathway for this compound.

Conclusion

This compound is a naturally occurring cycloalkane found in both biological and geological sources. Its presence in the essential oil of Achillea gypsicola points to a unique biosynthetic pathway involving irregular monoterpene precursors. In petroleum, it serves as a geochemical marker, likely originating from the degradation of larger biomolecules such as carotenoids. The experimental protocols detailed in this guide provide a framework for the reliable isolation and identification of this compound, enabling further research into its natural distribution, formation, and potential applications. The proposed pathways offer a logical basis for future studies aimed at elucidating the precise enzymatic and geochemical mechanisms responsible for the formation of this intriguing molecule.

References

Thermodynamic Properties of 1,1,4-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,4-trimethylcyclohexane. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes a visualization of the experimental workflow.

Core Thermodynamic Properties

This compound (CAS No: 7094-27-1, Molecular Formula: C₉H₁₈) is a cycloalkane with a molecular weight of 126.24 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: Enthalpy and Entropy Data for this compound
PropertyValueUnitsSource
Standard Enthalpy of Formation (Gas, 298.15 K)-236.4 ± 1.6kJ/molNIST WebBook
Standard Enthalpy of Vaporization40.5kJ/molCheméo
Standard Enthalpy of Fusion9.5kJ/molCheméo
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)35.8kJ/molCheméo
Table 2: Heat Capacity and Phase Transition Properties
PropertyValueUnitsSource
Ideal Gas Heat Capacity (Cp,gas at 298.15 K)188.3J/mol·KCheméo
Boiling Point (at 1 atm)135.05°CNIST WebBook[2]
Boiling Point (at 1 atm)408.2KNIST WebBook[2]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and analytical techniques. The following sections detail the general experimental protocols for measuring key thermodynamic parameters of organic compounds like this compound.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Experimental Setup: A bomb calorimeter is a constant-volume calorimeter. The main components are a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, a thermometer with high resolution, and an ignition system.

Procedure:

  • A precisely weighed sample of this compound (typically in a pellet form) is placed in a sample holder within the bomb.

  • A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.

  • The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • The bomb is then submerged in a known mass of water in the calorimeter's insulated container.

  • The initial temperature of the water is recorded after it has reached thermal equilibrium.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The heat released by the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

  • The enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity

The heat capacity of a substance can be measured using various calorimetric techniques, with adiabatic calorimetry and differential scanning calorimetry (DSC) being common methods.

Adiabatic Calorimetry:

  • A known mass of liquid this compound is placed in a sample container within the calorimeter.

  • The sample is heated by a precisely measured amount of electrical energy.

  • The temperature increase of the sample is carefully measured.

  • The heat capacity is calculated from the electrical energy supplied and the corresponding temperature rise, after accounting for the heat capacity of the sample container. The "adiabatic" nature of the experiment minimizes heat loss to the surroundings.

Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

  • Both pans are heated at a constant rate in the DSC instrument.

  • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • This differential heat flow is directly proportional to the heat capacity of the sample.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Calorimetric Method (using DSC):

  • A small amount of this compound is hermetically sealed in a sample pan with a pinhole in the lid.

  • The sample is heated in the DSC at a constant rate.

  • As the sample vaporizes, the instrument measures the endothermic heat flow required for the phase change.

  • The enthalpy of vaporization is determined by integrating the area of the vaporization peak in the DSC thermogram.

Vapor Pressure Method (Clausius-Clapeyron Equation):

  • The vapor pressure of this compound is measured at various temperatures using either a static or dynamic method.

    • Static Method: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

    • Dynamic Method: The liquid is boiled at a controlled pressure, and the corresponding temperature is measured.

  • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

  • The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like this compound.

Thermodynamic_Workflow cluster_sample Sample Preparation cluster_combustion Combustion Calorimetry cluster_heat_capacity Heat Capacity Determination cluster_vaporization Vaporization Properties Sample This compound Sample Purification Purification & Purity Analysis Sample->Purification BombCal Bomb Calorimetry Purification->BombCal DSC_HC Differential Scanning Calorimetry (DSC) Purification->DSC_HC AdiabaticCal Adiabatic Calorimetry Purification->AdiabaticCal VaporPressure Vapor Pressure Measurement Purification->VaporPressure DSC_Vap DSC for Vaporization Purification->DSC_Vap EnthalpyComb Enthalpy of Combustion (ΔHc) BombCal->EnthalpyComb EnthalpyForm Enthalpy of Formation (ΔHf) EnthalpyComb->EnthalpyForm HeatCapacity Heat Capacity (Cp) DSC_HC->HeatCapacity AdiabaticCal->HeatCapacity EnthalpyVap Enthalpy of Vaporization (ΔHvap) VaporPressure->EnthalpyVap BoilingPoint Boiling Point (Tb) VaporPressure->BoilingPoint DSC_Vap->EnthalpyVap

Caption: Workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7094-27-1

This technical guide provides a comprehensive overview of 1,1,4-trimethylcyclohexane, catering to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on structured data presentation and experimental methodologies.

Physicochemical Properties

This compound is a saturated alicyclic hydrocarbon. Its physical and chemical characteristics are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.[1][2][3][4][5][6][7]

PropertyValueUnit
CAS Number 7094-27-1
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point ~135°C
Melting Point -77.27 (estimate)°C
Density 0.78g/cm³
Refractive Index 1.4240 to 1.4280

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[8]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, the expected signals would correspond to the quaternary carbon, the methine carbon, the methylene (B1212753) carbons, and the methyl carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations typical of saturated hydrocarbons. The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.[1][2][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak and a series of fragment ions. The fragmentation pattern is characteristic of cyclic alkanes and can be used for structural elucidation.[10][11][12][13][14] The molecular ion peak would be observed at an m/z of 126. Common fragmentation patterns for cyclic alkanes involve the loss of alkyl groups and ring cleavage.

Gas Chromatography (GC)

The retention of this compound in gas chromatography is characterized by its Kovats retention index. On a standard non-polar column, the Kovats retention index is approximately 840-850.[2][7][15]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common synthetic route involves the catalytic hydrogenation of the corresponding trimethylbenzene or the dehydration-hydrogenation of a trimethylcyclohexanol.

Synthesis from 1,4,4-Trimethylcyclohexan-1-ol (B1373958)

A plausible laboratory-scale synthesis involves the dehydration of 1,4,4-trimethylcyclohexan-1-ol to form a mixture of trimethylcyclohexene isomers, followed by catalytic hydrogenation.

Step 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol

  • To a round-bottom flask equipped with a distillation apparatus, add 1,4,4-trimethylcyclohexan-1-ol and a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture to induce dehydration. The resulting alkene isomers will distill as they are formed.

  • Collect the distillate, which will be a mixture of trimethylcyclohexene isomers.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purify the trimethylcyclohexene mixture by distillation.

Step 2: Catalytic Hydrogenation of Trimethylcyclohexenes

  • In a high-pressure hydrogenation vessel, dissolve the purified trimethylcyclohexene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

  • Carefully vent the excess hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product, this compound, can be purified by fractional distillation to obtain the final product with high purity.

Applications in Research and Drug Development

While this compound itself is not a common therapeutic agent, the trimethylcyclohexane scaffold is of interest in medicinal chemistry.[16] The rigid and lipophilic nature of the cyclohexane (B81311) ring can be utilized to create structurally constrained analogs of drug candidates. This can lead to improved metabolic stability, receptor binding affinity, and pharmacokinetic properties. Derivatives of trimethylcyclohexane have been investigated for their potential biological activities.[16]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Material (e.g., 1,4,4-Trimethylcyclohexan-1-ol) Reaction Chemical Transformation (e.g., Dehydration & Hydrogenation) Start->Reaction Reagents Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Final Product (this compound) Purification->Product Analysis Characterization (NMR, GC-MS, IR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

This guide provides a detailed technical overview of this compound, intended to be a valuable resource for scientific professionals. The structured presentation of data and protocols aims to facilitate its use in a laboratory and research context.

References

In-Depth Technical Guide: Molecular Weight of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1,1,4-Trimethylcyclohexane, including its fundamental properties, experimental determination, and related data.

Core Properties of this compound

This compound is a saturated cyclic hydrocarbon. Its molecular formula is C₉H₁₈.[1][2] The arrangement of its atoms—a cyclohexane (B81311) ring with two methyl groups on the first carbon and one on the fourth—is crucial to its chemical and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.2392 g/mol [1][2]
Monoisotopic Mass 126.140850574 Da
CAS Number 7094-27-1[1][2][3]
Density 0.78 g/cm³[4]
Boiling Point 135 °C (408.15 K)[4]
Refractive Index 1.4240 to 1.4280

Determination of Molecular Weight: Experimental Protocol

The molecular weight of volatile compounds like this compound is most accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then determines its mass-to-charge ratio, effectively revealing its molecular weight.

Protocol: Molecular Weight Determination by GC-MS

Objective: To determine the molecular weight of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

  • Dissolve a small, accurately weighed amount of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If the sample is already in a liquid matrix, dilute it accordingly to avoid overloading the GC column.

2. Gas Chromatography (GC) Parameters:

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to a temperature sufficient to ensure rapid volatilization (e.g., 250°C). A split injection mode is typically used to introduce a small, representative portion of the sample onto the column.

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: Employ a non-polar capillary column (e.g., a 30m x 0.25mm column with a 0.25µm film of 5% phenyl-methylpolysiloxane) suitable for separating hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line (e.g., 280°C) to prevent condensation of the analyte.

  • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from m/z 40 to 300, to detect the molecular ion and any resulting fragment ions.

  • Detector: An electron multiplier detects the ions, and the signal is processed by the data system.

4. Data Analysis:

  • Total Ion Chromatogram (TIC): The initial output is a chromatogram showing the intensity of all ions detected over time. The peak corresponding to this compound is identified by its retention time.

  • Mass Spectrum: A mass spectrum is generated for the identified peak. This spectrum plots the relative abundance of ions versus their m/z ratio.

  • Molecular Ion Peak: Identify the molecular ion peak (M⁺•), which is the peak with the highest m/z value that corresponds to the intact molecule with one electron removed. For this compound (C₉H₁₈), this peak will be observed at an m/z of approximately 126.

  • Confirmation: The molecular weight is confirmed by the m/z value of the molecular ion. The fragmentation pattern in the mass spectrum, which shows smaller ion fragments, provides a chemical fingerprint that can be compared to a spectral library (like the NIST library) to confirm the compound's identity.

Logical Relationships in Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for this compound.

MolecularWeightCalculation C Carbon (C) Atomic Weight: ~12.011 TotalC Total Mass from Carbon: 9 * 12.011 = 108.099 C->TotalC H Hydrogen (H) Atomic Weight: ~1.008 TotalH Total Mass from Hydrogen: 18 * 1.008 = 18.144 H->TotalH Formula Molecular Formula: C₉H₁₈ Formula->C 9 atoms Formula->H 18 atoms MW Molecular Weight: ~126.243 g/mol TotalC->MW TotalH->MW

Caption: Calculation of this compound's molecular weight.

This workflow visualizes how the molecular formula dictates the number of carbon and hydrogen atoms, whose atomic weights are summed to yield the final molecular weight of the compound.

References

An In-depth Technical Guide to the Physical Properties of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1,4-Trimethylcyclohexane, a cycloalkane of interest in various chemical research and development applications. This document outlines its key physical properties, details the methodologies for their experimental determination, and presents this information in a clear and accessible format for scientific professionals.

Core Physical Properties

This compound is a colorless, flammable liquid.[1] Its primary physical constants, the boiling and melting points, are crucial for its handling, purification, and use in synthetic chemistry.

Data Presentation: Physical Constants of this compound

PropertyValueUnitsSource(s)
Boiling Point135°C[2][3]
Boiling Point408.2K[4]
Melting Point (estimate)-77.27°C[3]
Molecular FormulaC9H18-[2]
Molecular Weight126.24 g/mol [5]
Density0.78g/cm³[2][3]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. While specific experimental reports for this compound are not detailed in readily available literature, the following are standard, validated methods employed for such determinations.

2.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[6]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or oil bath).

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing the sample to vaporize and air to be expelled from the capillary tube, observed as a steady stream of bubbles.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

2.2. Melting Point Determination (Mel-Temp Apparatus)

For compounds that are solid at room temperature, a Mel-Temp apparatus or similar device is used to determine the melting point range.[7] Since this compound has a very low estimated melting point, this procedure would require significant cooling.

  • Apparatus: Mel-Temp apparatus, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the solidified compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the Mel-Temp apparatus.

    • The sample is heated at a controlled rate.

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[7] A narrow melting point range is indicative of a pure compound.[7]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Melting Point Determination A Obtain Pure Sample of This compound B Prepare Thiele Tube Apparatus A->B E Solidify Sample and Prepare Capillary Tube A->E C Heat Sample and Observe Bubbles B->C D Cool and Record Boiling Point C->D F Use Mel-Temp Apparatus to Heat E->F G Observe and Record Melting Range F->G

Caption: Logical workflow for the experimental determination of boiling and melting points.

References

Methodological & Application

Application Notes and Protocols for 1,1,4-Trimethylcyclohexane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a non-polar, acyclic hydrocarbon solvent that presents itself as a viable alternative to more conventional non-polar solvents in various chemical applications. Its unique physical and chemical properties, including a relatively high boiling point and low water solubility, make it suitable for specific applications in organic synthesis and pharmaceutical development. This document provides detailed application notes, experimental protocols, and key data regarding the use of this compound as a solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application. The following table summarizes the key properties of this compound.

PropertyValueUnitReference
CAS Number7094-27-1-[1][2]
Molecular FormulaC₉H₁₈-[1][2]
Molecular Weight126.24 g/mol [1][2]
AppearanceColorless liquid-
Boiling Point135°C[1]
Melting Point-77.27 (estimate)°C
Density0.78g/cm³[1]
Refractive Index1.4240 to 1.4280-
Water SolubilityInsoluble-
logP (octanol-water)3.223 (calculated)-[2]
Vapor PressurekPa[2]
Flash Point°C
SafetyFlammable liquid and vapor-

Applications in Organic Synthesis and Drug Development

Due to its non-polar nature and relatively high boiling point, this compound can be employed in a variety of chemical transformations and processes, particularly those involving non-polar reactants and products.

Solvent for Chemical Reactions

This compound can serve as a suitable solvent for organic reactions that require non-polar conditions and elevated temperatures. Its inert nature makes it compatible with a wide range of reagents and catalysts.

a) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While typically performed in polar aprotic solvents, the use of a non-polar solvent like this compound can be advantageous in specific cases, such as with lipophilic substrates or to facilitate product separation. A thermomorphic solvent system using a cycloalkane and a polar solvent has been reported to be effective for palladium-catalyzed cross-coupling reactions, allowing for efficient separation of the catalyst and product.[3]

b) Other Organic Transformations

Its properties also make it a potential solvent for other reactions such as certain types of hydrogenations, isomerizations, and reactions involving organometallic reagents that are stable in hydrocarbon solvents.

Solvent for Extraction and Purification

The low water solubility of this compound makes it an effective solvent for the extraction of non-polar compounds from aqueous mixtures. It can be used as a substitute for other hydrocarbon solvents like hexane (B92381) or toluene (B28343) in liquid-liquid extractions.

Crystallization Solvent

This compound can be utilized as a crystallization solvent for non-polar organic compounds. By dissolving the crude product in the solvent at an elevated temperature and allowing it to cool, pure crystals of the desired compound can be obtained.

Experimental Protocols

The following are representative protocols for common laboratory procedures adapted for the use of this compound as a solvent.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (triphenylphosphine) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol)

  • This compound (5 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add this compound (5 mL) to the Schlenk tube via syringe.

  • Reaction:

    • Place the reaction tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

The desired biaryl product is obtained as a solid or oil. The yield will be dependent on the specific substrates used.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Bromide, Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ setup Assemble Schlenk Tube under Inert Atmosphere reagents->setup add_solvent Add this compound setup->add_solvent heat Heat Reaction Mixture (110 °C, 12-24 h) add_solvent->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Crystallization

This protocol provides a general procedure for the purification of a non-polar solid organic compound using this compound as the crystallization solvent.

Materials:

  • Crude non-polar solid organic compound

  • This compound

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of this compound and heat the mixture on a hot plate with gentle swirling until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution remains saturated.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Expected Outcome:

Pure crystals of the organic compound are obtained with a higher melting point and sharper melting range compared to the crude material.

Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Solid in Minimal Hot this compound hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly Cool Solution to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Purified Crystals wash->dry product Pure Crystalline Product dry->product

Workflow for Crystallization.

Solubility Data

Compound ClassExpected Solubility in this compound
Non-polar Compounds
Alkanes, Alkenes, AlkynesHigh
Aromatic HydrocarbonsHigh
HalocarbonsModerate to High
EthersModerate
Polar Aprotic Compounds
Ketones, AldehydesLow to Moderate
EstersLow to Moderate
AmidesLow
NitrilesLow
Polar Protic Compounds
AlcoholsVery Low
Carboxylic AcidsVery Low
AminesVery Low
WaterImmiscible
Ionic Compounds
Inorganic SaltsInsoluble

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound offers a useful alternative to traditional non-polar solvents in organic synthesis and pharmaceutical development. Its distinct physicochemical properties can be leveraged for specific applications, particularly in reactions requiring high temperatures and in the purification of non-polar compounds. The provided protocols serve as a starting point for the utilization of this solvent in a research and development setting. Further investigation into its performance with a broader range of substrates and reaction types is encouraged.

References

Application Notes and Protocols: 1,1,4-Trimethylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. While not as commonly employed as other functionalized cyclohexane (B81311) derivatives, its unique substitution pattern and conformational properties present opportunities in various areas of organic synthesis. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for key transformations. It is important to note that while the fundamental reactions are well-established for cyclohexane derivatives, specific, detailed protocols for this compound are not extensively reported in the literature. The following protocols are based on general methods for similar substrates and may require optimization.

Key Synthetic Applications

The chemical reactivity of this compound is primarily centered on the functionalization of its C-H bonds and potential skeletal rearrangements under specific conditions. Key applications include its use as a precursor for aromatic compounds through dehydrogenation, a scaffold for creating functionalized alicyclic systems via oxidation and halogenation, and as a non-polar solvent in specific reaction environments.

Dehydrogenation to p-Cymene (B1678584)

Aromatization of this compound provides a direct route to p-cymene, a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and polymers. This transformation is typically achieved through catalytic dehydrogenation at elevated temperatures.

Catalytic Oxidation

Selective oxidation of the methylene (B1212753) and methine positions of this compound can yield a mixture of ketones and alcohols. These functionalized derivatives can serve as intermediates for more complex molecular architectures.

Free-Radical Halogenation

The introduction of a halogen atom onto the cyclohexane ring via free-radical halogenation provides a handle for further synthetic manipulations, such as nucleophilic substitution or elimination reactions. The regioselectivity of this reaction is a key consideration.

Data Presentation

The following tables summarize the expected quantitative data for the key transformations of this compound. These values are representative and may vary based on specific experimental conditions and catalyst performance.

Table 1: Catalytic Dehydrogenation of this compound to p-Cymene

CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity for p-Cymene (%)
Pt/C (5%)300-35012-4>95>98
Pd/Al₂O₃ (5%)300-35012-4>90>95

Table 2: Catalytic Oxidation of this compound

OxidantCatalystSolventTemperature (°C)Reaction Time (h)Conversion (%)Major Products
O₂Co(II) saltsAcetic Acid100-1204-810-204,4-Dimethylcyclohexanone, 1,1,4-Trimethylcyclohexanols
H₂O₂Fe(III) complexesAcetonitrile60-806-1215-254,4-Dimethylcyclohexanone, 1,1,4-Trimethylcyclohexanols

Table 3: Free-Radical Chlorination of this compound

ReagentInitiatorTemperature (°C)Reaction Time (h)Product Distribution (Estimated Relative Ratios)
Cl₂UV light (hν)251-21-chloro-1,1,4-trimethylcyclohexane (tertiary): ~5chloro-1,1,4-trimethylcyclohexanes (secondary): ~4chloro-1,1,4-trimethylcyclohexanes (primary): ~1

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation to p-Cymene

This protocol describes the vapor-phase dehydrogenation of this compound over a platinum-on-carbon catalyst.

Materials:

  • This compound

  • 5% Platinum on activated carbon (Pt/C)

  • High-purity nitrogen or argon gas

  • Fixed-bed flow reactor system with a tube furnace

  • Condenser and collection flask

Procedure:

  • A packed bed of the 5% Pt/C catalyst is prepared in the quartz tube of the fixed-bed reactor.

  • The catalyst is pre-treated by heating to 350°C under a flow of nitrogen or argon for 1 hour to remove any adsorbed moisture and gases.

  • The temperature of the furnace is maintained at 320°C.

  • This compound is vaporized and passed over the catalyst bed using a carrier gas (nitrogen or argon). The flow rates are adjusted to ensure sufficient residence time.

  • The reaction products are passed through a condenser, and the liquid p-cymene is collected in a cooled flask.

  • The product is analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine conversion and purity.

Workflow Diagram:

G cluster_prep Catalyst Preparation and System Setup cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis catalyst_prep Pack Pt/C catalyst into reactor system_setup Assemble fixed-bed flow reactor catalyst_prep->system_setup catalyst_pretreat Pre-treat catalyst at 350°C under N₂ flow system_setup->catalyst_pretreat set_temp Set furnace temperature to 320°C catalyst_pretreat->set_temp vaporize Vaporize this compound set_temp->vaporize pass_over_catalyst Pass vapor over catalyst with N₂ carrier gas vaporize->pass_over_catalyst condense Condense product pass_over_catalyst->condense collect Collect liquid p-cymene condense->collect gc_analysis Analyze product by GC collect->gc_analysis nmr_analysis Confirm structure by NMR gc_analysis->nmr_analysis

Dehydrogenation Experimental Workflow
Protocol 2: Catalytic Oxidation to Ketones and Alcohols

This protocol outlines a general procedure for the liquid-phase oxidation of this compound using a cobalt catalyst and molecular oxygen.

Materials:

  • This compound

  • Cobalt(II) acetate (B1210297)

  • Glacial acetic acid

  • Oxygen gas

  • Stirred autoclave reactor

Procedure:

  • The autoclave reactor is charged with this compound, cobalt(II) acetate (as catalyst), and glacial acetic acid (as solvent).

  • The reactor is sealed and purged with oxygen gas.

  • The reactor is pressurized with oxygen to the desired pressure (e.g., 10 atm).

  • The mixture is heated to 110°C with vigorous stirring.

  • The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC.

  • After the desired reaction time, the reactor is cooled to room temperature and depressurized.

  • The reaction mixture is diluted with diethyl ether and washed with water and saturated sodium bicarbonate solution to remove the acetic acid and catalyst.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting mixture of ketones and alcohols is purified by column chromatography.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Purification charge_reactor Charge autoclave with substrate, catalyst, and solvent seal_purge Seal and purge reactor with O₂ charge_reactor->seal_purge pressurize Pressurize with O₂ seal_purge->pressurize heat_stir Heat to 110°C with vigorous stirring pressurize->heat_stir monitor Monitor reaction progress by GC heat_stir->monitor cool_depressurize Cool to room temperature and depressurize monitor->cool_depressurize dilute_wash Dilute with ether and wash with water and NaHCO₃ dry_concentrate Dry organic layer and concentrate dilute_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify cool_depressururize cool_depressururize cool_depressururize->dilute_wash

Oxidation Experimental Workflow
Protocol 3: Free-Radical Chlorination

This protocol describes the photochemical chlorination of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • This compound

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)

  • A suitable inert solvent (e.g., carbon tetrachloride, if necessary, though less desirable due to toxicity)

  • A photochemical reactor with a UV lamp

  • A gas bubbler and a trap for excess chlorine and HCl gas

Procedure:

  • A solution of this compound in a suitable solvent (or neat) is placed in the photochemical reactor.

  • The solution is cooled in an ice bath.

  • Chlorine gas is bubbled through the solution at a slow, steady rate while the solution is irradiated with a UV lamp.

  • The reaction progress is monitored by GC to observe the formation of monochlorinated products.

  • Once the desired level of conversion is reached, the chlorine flow and UV lamp are turned off.

  • The reaction mixture is purged with nitrogen to remove any dissolved chlorine and HCl.

  • The mixture is washed with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining traces of chlorine, followed by a wash with sodium bicarbonate solution and then water.

  • The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

  • The resulting mixture of chlorinated isomers is separated by fractional distillation or preparative GC.

Logical Relationship Diagram:

G cluster_reactants Reactants and Conditions cluster_intermediates Radical Intermediates cluster_products Monochlorinated Products substrate This compound tertiary_radical Tertiary Radical (at C1) substrate->tertiary_radical H abstraction secondary_radical Secondary Radicals (at C2, C3, C5, C6) substrate->secondary_radical H abstraction primary_radical Primary Radical (at methyl groups) substrate->primary_radical H abstraction reagent Cl₂ or SO₂Cl₂ reagent->substrate initiator UV Light (hν) initiator->substrate tertiary_product 1-chloro-1,1,4-trimethylcyclohexane tertiary_radical->tertiary_product Cl abstraction secondary_products Mixture of secondary chloro-isomers secondary_radical->secondary_products primary_product Mixture of primary chloro-isomers primary_radical->primary_product

Free-Radical Chlorination Pathways

Conclusion

This compound, while not a widely used starting material in complex organic synthesis, holds potential as a precursor for p-cymene and as a scaffold for the synthesis of functionalized alicyclic compounds. The protocols provided herein offer a foundation for the exploration of its chemistry. Further research and development are necessary to fully elucidate its synthetic utility and to optimize the reaction conditions for specific applications in the pharmaceutical and materials science industries. The lack of extensive literature on its specific reactions underscores an opportunity for novel synthetic investigations.

Application Note: Quantitative Analysis of 1,1,4-Trimethylcyclohexane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated method for the quantitative analysis of 1,1,4-trimethylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the determination of this compound in various sample matrices, providing a robust and reliable analytical workflow. This document outlines sample preparation, instrument parameters, and data analysis procedures, and includes representative quantitative data and visualizations to guide researchers.

Introduction

This compound is a saturated cyclic hydrocarbon that can be found in petroleum products and as a volatile organic compound (VOC) in various environmental and industrial samples. Accurate and sensitive quantification of this compound is crucial for quality control, environmental monitoring, and in the analysis of complex hydrocarbon mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal technique for the analysis of such volatile compounds.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound, including method validation parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples with low concentrations of this compound, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are recommended to concentrate the analyte.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 10 mL of the aqueous sample, add 2 mL of a suitable organic solvent such as hexane (B92381) or dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of this compound into the organic phase.

  • Allow the layers to separate. If an emulsion forms, centrifuge the sample at 3000 rpm for 5 minutes.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol:

  • Place 5 mL of the liquid sample or 1 gram of the solid sample into a 20 mL headspace vial.

  • Add an appropriate internal standard if required.

  • Seal the vial with a PTFE-faced silicone septum.

  • Incubate the vial at a constant temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical requirements.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

Parameter Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-250 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp280 °C
Ion Source Temp230 °C
Quadrupole Temp150 °C

Data Presentation

Identification of this compound

The identification of this compound is based on its retention time and mass spectrum. The expected retention time under the conditions specified in Table 1 is approximately 8.5 - 9.5 minutes. The mass spectrum is characterized by specific ions that can be used for confirmation.

Table 2: Characteristic Mass Spectrum Data for this compound

Property Value
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
Base Peak (m/z)111
Other Major Ions (m/z)69, 55, 41

Data sourced from NIST Chemistry WebBook.[2]

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration. For this compound, m/z 111 is recommended as the quantifier ion, with m/z 69 and 55 serving as qualifier ions for confirmation.

Table 3: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (m/z 111)
0.515,234
1.030,158
2.575,982
5.0151,233
10.0305,671
20.0610,345

Table 4: Method Validation Parameters

Parameter Result
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)95-105%
Precision (% RSD)< 5%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or SPME Extraction Sample->Extraction Concentration Concentration Step (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Results RawData Raw Chromatogram PeakIntegration Peak Integration RawData->PeakIntegration MassSpectra Mass Spectra LibrarySearch Mass Spectral Library Search MassSpectra->LibrarySearch Calibration Calibration Curve (Peak Area vs. Conc.) PeakIntegration->Calibration CompoundID Compound Identification LibrarySearch->CompoundID Concentration Concentration Determination Calibration->Concentration

Caption: Logical flow of the data analysis process for quantitative GC-MS.

Conclusion

The GC-MS method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis provides a solid foundation for researchers in various fields. The presented method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine analysis and research applications.

References

Application Note: Analysis of 1,1,4-Trimethylcyclohexane by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note outlines the protocol for acquiring and interpreting the ¹H NMR spectrum of 1,1,4-trimethylcyclohexane, a saturated carbocycle. Understanding the ¹H NMR spectrum of this molecule is fundamental for professionals in chemical synthesis and drug development, as the cyclohexane (B81311) ring is a common scaffold in many pharmaceutical compounds. This document provides a detailed methodology for sample preparation, spectral acquisition, and data analysis, including predicted chemical shifts and coupling patterns.

Experimental Protocols

A standard protocol for obtaining the ¹H NMR spectrum of a small organic molecule like this compound is detailed below.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. The following steps ensure a homogenous sample with minimal impurities.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Standard: For accurate chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrumentation and Acquisition Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Number of Scans: 8-16 (sufficient for a concentrated sample)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

Data Presentation

The predicted ¹H NMR data for this compound is summarized in the table below. Due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the cyclohexane ring are observed as averaged signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C1-CH₃ (gem-dimethyl)~ 0.86Singlet (s)6H
C4-CH₃~ 0.85Doublet (d)3H
C4-H~ 1.40Multiplet (m)1H
C2, C6 Ring CH₂~ 1.25Multiplet (m)4H
C3, C5 Ring CH₂~ 1.35Multiplet (m)4H

Note: The chemical shifts are estimated based on typical values for substituted cyclohexanes and may vary slightly depending on the solvent and experimental conditions.

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show a few key signals corresponding to the different proton environments in the molecule.

  • Gem-dimethyl Protons (C1-CH₃): The two methyl groups at the C1 position are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately 0.86 ppm, integrating to six protons.

  • C4-Methyl Protons (C4-CH₃): The methyl group at the C4 position is coupled to the single proton on the same carbon. This will result in a doublet signal at around 0.85 ppm, integrating to three protons.

  • Methine Proton (C4-H): The proton at the C4 position is coupled to the adjacent methyl group and the neighboring methylene (B1212753) protons on the ring. This complex coupling will likely result in a multiplet in the region of 1.40 ppm, integrating to one proton.

  • Ring Methylene Protons (C2, C3, C5, C6): The methylene protons of the cyclohexane ring are in slightly different chemical environments. Due to the rapid chair-chair flip, the axial and equatorial protons are averaged. The protons at C2 and C6 are adjacent to the quaternary C1 center, while the protons at C3 and C5 are adjacent to the C4 methine. This will lead to overlapping multiplet signals in the upfield region of the spectrum, typically between 1.25 and 1.35 ppm. The total integration of these ring protons will be eight.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow Experimental Workflow for ¹H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

spectral_interpretation ¹H NMR Spectral Interpretation Logic cluster_analysis Spectral Features cluster_info Structural Information spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity (Splitting) spectrum->multiplicity environment Proton Environment chem_shift->environment proton_ratio Proton Ratio integration->proton_ratio neighboring_protons Neighboring Protons multiplicity->neighboring_protons structure Molecular Structure of This compound environment->structure proton_ratio->structure neighboring_protons->structure

Application Notes and Protocols: Isomerization of 1,1,4-Trimethylcyclohexane with Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed isomerization of alkanes and cycloalkanes is a fundamental reaction in organic chemistry, with significant applications in the petroleum industry and in the synthesis of fine chemicals and pharmaceutical intermediates. 1,1,4-Trimethylcyclohexane, upon treatment with strong acids, undergoes carbocation-mediated rearrangements to yield a thermodynamically controlled mixture of its isomers. Understanding the reaction pathways, product distributions, and experimental conditions is crucial for controlling the outcome of these transformations. These application notes provide a detailed overview of the reaction, including the underlying mechanisms, experimental protocols, and quantitative data.

Reaction Mechanism and Signaling Pathways

The isomerization of this compound in the presence of a strong acid (e.g., H₂SO₄, superacids like HF-SbF₅, or Lewis acids like AlCl₃) proceeds through the formation of carbocation intermediates. The reaction is initiated by the abstraction of a hydride ion from the cyclohexane (B81311) ring by the strong acid, generating a tertiary carbocation. This carbocation can then undergo a series of rearrangements, primarily through 1,2-hydride and 1,2-methyl shifts, to form more stable carbocation intermediates. The process is driven by the relative stabilities of the carbocations, with tertiary carbocations being more stable than secondary ones. The rearrangement cascade ultimately leads to a thermodynamic equilibrium mixture of various trimethylcyclohexane isomers.

The key steps in the reaction pathway are:

  • Initiation: Abstraction of a hydride ion to form a carbocation.

  • Isomerization: A series of 1,2-hydride and 1,2-methyl shifts leading to the interconversion of carbocation intermediates.

  • Termination: Quenching of the carbocation by a hydride donor to yield the isomerized trimethylcyclohexane products.

Reaction_Pathway 1,1,4-TMC 1,1,4-TMC Carbocation_A 1,1,4-TMC Carbocation (3°) 1,1,4-TMC->Carbocation_A + H⁺ - H₂ Carbocation_B 1,1,3-TMC Carbocation (3°) Carbocation_A->Carbocation_B 1,2-H⁻ shift Product_Mixture Equilibrium Mixture of Trimethylcyclohexane Isomers Carbocation_A->Product_Mixture + H⁻ Carbocation_C 1,2,4-TMC Carbocation (3°) Carbocation_B->Carbocation_C 1,2-CH₃⁻ shift Carbocation_B->Product_Mixture + H⁻ Carbocation_C->Product_Mixture + H⁻

Carbocation rearrangement pathway for this compound.

Quantitative Data Presentation

The isomerization of this compound with strong acids leads to a mixture of trimethylcyclohexane isomers. The exact composition of the product mixture depends on the reaction conditions, including the type of acid, temperature, and reaction time. The following table summarizes typical product distributions obtained from the isomerization of dimethylcyclohexanes with sulfuric acid, which serves as a model for the expected behavior of this compound.

IsomerBoiling Point (°C)Relative StabilityExpected % in Equilibrium Mixture (Conceptual)
This compound134-135Less Stable< 10%
1,1,3-Trimethylcyclohexane135-136More Stable20-30%
cis-1,2,4-Trimethylcyclohexane140-141More Stable30-40%
trans-1,2,4-Trimethylcyclohexane138-139More Stable15-25%
cis-1,3,5-Trimethylcyclohexane138-140Most Stable5-15%
trans-1,3,5-Trimethylcyclohexane135-137More Stable< 5%

Note: The percentage values are conceptual and represent an expected trend based on the isomerization of related dimethylcyclohexanes. Actual experimental values for this compound may vary.

Experimental Protocols

Protocol 1: Isomerization of this compound using Concentrated Sulfuric Acid

This protocol describes a general procedure for the isomerization of this compound using concentrated sulfuric acid as the catalyst.

Materials:

  • This compound (98% purity or higher)

  • Concentrated sulfuric acid (98%)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10 g (79.2 mmol) of this compound.

  • Slowly add 20 mL of concentrated sulfuric acid to the flask while stirring and cooling the flask in an ice bath.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • After 24 hours, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • Transfer the mixture to a separatory funnel and extract the organic layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Analyze the resulting liquid by GC-MS to determine the composition of the trimethylcyclohexane isomer mixture.

Experimental_Workflow_H2SO4 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants 1,1,4-TMC + Conc. H₂SO₄ in Round-Bottom Flask Stirring Stir at Room Temperature (24 hours) Reactants->Stirring Quench Pour onto Ice Stirring->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and H₂O Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Removal Dry->Evaporation GCMS GC-MS Analysis Evaporation->GCMS

Workflow for H₂SO₄-catalyzed isomerization.
Protocol 2: Isomerization of this compound using a Superacid System (Conceptual)

This protocol outlines a conceptual approach for isomerization using a superacid system, which is expected to be much more reactive.

Materials:

  • This compound (anhydrous)

  • Anhydrous Hydrogen Fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • Inert solvent (e.g., SO₂ClF)

  • Teflon or Kel-F reaction vessel

  • Low-temperature bath

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

Procedure:

  • Caution: Superacid systems are extremely corrosive and reactive. This procedure should only be performed by highly trained personnel in a specialized laboratory with appropriate safety equipment.

  • In a Teflon or Kel-F reaction vessel cooled to -78 °C, dissolve a known amount of this compound in an inert solvent.

  • Slowly add a pre-prepared solution of HF-SbF₅ in the same solvent to the reaction vessel with vigorous stirring.

  • Maintain the reaction at -78 °C and monitor the progress by taking aliquots at different time intervals. Quench the aliquots in a cold saturated sodium bicarbonate solution and extract with an organic solvent for GC-MS analysis.

  • Once the reaction has reached equilibrium (as determined by the constant composition of the isomer mixture), quench the entire reaction mixture by carefully pouring it into a vigorously stirred, cold saturated sodium bicarbonate solution.

  • Extract the organic layer, wash with water, dry over anhydrous sodium sulfate, and analyze by GC-MS.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Mass spectrometer detector

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

Data Analysis:

  • Identify the trimethylcyclohexane isomers by comparing their mass spectra and retention times with those of authentic standards or literature data.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

GCMS_Workflow Sample_Prep Prepare Sample Solution (Isomer Mixture in Solvent) Injection Inject into GC-MS Sample_Prep->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->Data_Acquisition Analysis Peak Identification & Integration Data_Acquisition->Analysis Quantification Quantification of Isomer Distribution Analysis->Quantification

Workflow for GC-MS analysis of trimethylcyclohexane isomers.

Conclusion

The reaction of this compound with strong acids is a classic example of carbocation-driven isomerization, leading to a thermodynamic mixture of more stable trimethylcyclohexane isomers. The protocols and conceptual data provided herein offer a framework for researchers to explore and optimize these reactions for various synthetic applications. Careful control of reaction conditions and accurate analytical monitoring are essential for achieving the desired product distribution.

Application Notes and Protocols for the Derivatization of 1,1,4-Trimethylcyclohexane for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a saturated cycloalkane, characterized by its chemical inertness due to the absence of functional groups. Direct analysis of such non-polar compounds, while feasible by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can sometimes be limited by poor chromatographic resolution from other hydrocarbons or low sensitivity, especially in complex matrices. Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is challenging for saturated hydrocarbons as they lack reactive sites.

This document outlines a two-step strategy involving an initial functionalization to introduce a reactive "handle" onto the this compound ring, followed by a derivatization step. This approach aims to improve chromatographic behavior and detection sensitivity for GC-MS analysis. The protocols described herein are based on established chemical principles for the functionalization of alkanes and subsequent derivatization of the introduced functional groups.

Principle of the Method

The core of the methodology is to overcome the inherent non-reactivity of the cycloalkane. This is achieved by first introducing a functional group, such as a hydroxyl group (-OH), onto the carbon skeleton. This functionalized intermediate can then be readily derivatized using common reagents to create a more volatile and easily detectable compound for GC-MS analysis. The proposed pathway involves:

  • Functionalization: Introduction of a hydroxyl group via a free-radical halogenation followed by nucleophilic substitution.

  • Derivatization: Conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether to increase volatility and improve chromatographic peak shape.

Experimental Protocols

Part 1: Functionalization of this compound

This protocol describes the conversion of this compound to a mixture of trimethylcyclohexanols. The tertiary carbon at the 4-position is a likely site for initial halogenation due to the relative stability of the resulting tertiary radical.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a dry round-bottom flask, dissolve this compound in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide or AIBN.

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a light source (e.g., a 100W incandescent bulb) to initiate the radical reaction.

  • Monitor the reaction by GC-MS until the starting material is consumed or a significant amount of brominated product is formed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium hydroxide solution and then with distilled water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to yield the crude brominated this compound.

  • To the crude product, add an aqueous solution of sodium hydroxide and heat to reflux to induce nucleophilic substitution of the bromide with a hydroxyl group.

  • After the reaction is complete (monitored by GC-MS), cool the mixture and extract the product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the trimethylcyclohexanol (B73185) isomers.

Part 2: Derivatization of Trimethylcyclohexanol for GC-MS Analysis

This protocol details the silylation of the hydroxyl group of the synthesized trimethylcyclohexanol to form a more volatile trimethylsilyl (TMS) ether.

Materials:

  • Trimethylcyclohexanol (from Part 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (reaction solvent)

  • GC vial with insert

  • Heating block or oven

Protocol:

  • Place a small, known amount of the trimethylcyclohexanol sample into a GC vial insert.

  • Evaporate any residual solvent under a gentle stream of nitrogen.

  • Add the reaction solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add an excess of the derivatizing reagent, BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes the expected changes in analytical parameters upon derivatization.

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
This compound126.24Early111, 97, 83, 69, 55, 41
Trimethylcyclohexanol142.24Intermediate127, 109, 95, 81, 71, 57
TMS-Trimethylcyclohexanol214.43Late200, 185, 129, 117, 75, 73

Visualizations

experimental_workflow Experimental Workflow for Derivatization of this compound cluster_functionalization Part 1: Functionalization cluster_derivatization Part 2: Derivatization cluster_analysis Analysis start This compound step1 Radical Bromination (NBS, BPO, CCl4, light) start->step1 intermediate1 Bromo-trimethylcyclohexane step1->intermediate1 step2 Nucleophilic Substitution (NaOH, H2O, heat) intermediate1->step2 product1 Trimethylcyclohexanol step2->product1 product1_ref Trimethylcyclohexanol step3 Silylation (BSTFA + 1% TMCS) product1_ref->step3 product2 TMS-Trimethylcyclohexanol step3->product2 product2_ref TMS-Trimethylcyclohexanol analysis GC-MS Analysis product2_ref->analysis

Caption: Workflow for the functionalization and derivatization of this compound.

signaling_pathway Chemical Transformation Pathway reactant This compound (Inert Alkane) intermediate Trimethylcyclohexanol (Functionalized Intermediate) reactant->intermediate Functionalization (+ -OH group) product TMS-Trimethylcyclohexanol (Volatile Derivative) intermediate->product Derivatization (+ -TMS group) analysis Enhanced GC-MS Detection product->analysis

Caption: Logical relationship of the chemical transformation for enhanced analysis.

Conclusion

The described two-step approach of functionalization followed by derivatization provides a robust method for the analysis of the otherwise inert this compound. By converting it to a trimethylsilyl ether derivative, significant improvements in volatility, chromatographic peak shape, and mass spectral characteristics can be achieved, leading to more reliable and sensitive quantification by GC-MS. This methodology can be adapted for other saturated hydrocarbons present in complex samples encountered in research and drug development.

Application Note: 1,1,4-Trimethylcyclohexane as a Reference Standard in Chromatographic Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,4-trimethylcyclohexane as a reference standard in the quantitative analysis of volatile hydrocarbons by gas chromatography-mass spectrometry (GC-MS). Its stable, non-polar nature and distinct chromatographic behavior make it an excellent internal standard for complex hydrocarbon mixtures.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C9H18.[1][2][3] Its chemical inertness, volatility, and structural similarity to many components found in petroleum products and environmental samples make it a suitable internal standard for chromatographic analysis. The use of an internal standard is a critical practice in quantitative analysis to correct for variations in sample injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the results.

This application note details a validated GC-MS method for the quantification of representative volatile hydrocarbons using this compound as an internal standard.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is crucial for its appropriate application.

PropertyValueReference
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [1]
CAS Number 7094-27-1[1][2][3]
IUPAC Name This compound[1]
Boiling Point 134.5 °C[1]
Kovats Retention Index (Standard non-polar) 833 - 850[1]

Experimental Protocols

Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade)

  • Internal Standard: this compound (≥99% purity)

  • Solvent: n-Hexane (HPLC grade)

  • Sample Matrix: Simulated gasoline matrix (a mixture of representative hydrocarbons in n-hexane)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Autosampler: Agilent 7693A or equivalent

Preparation of Standard Solutions

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of n-hexane in a volumetric flask.

Analyte Stock Solution (1000 µg/mL each): Prepare a mixed stock solution by accurately weighing approximately 100 mg of each analyte (benzene, toluene, ethylbenzene, xylenes) and dissolving them in 100 mL of n-hexane in a volumetric flask.

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL of this compound.

Sample Preparation

For unknown samples, dilute an appropriate volume of the sample with n-hexane to bring the analyte concentrations within the calibration range. Add the internal standard stock solution to the diluted sample to achieve a final concentration of 20 µg/mL of this compound.

GC-MS Conditions
ParameterSetting
Injection Volume 1 µL
Injection Mode Split (10:1)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

  • Benzene: m/z 78

  • Toluene: m/z 91, 92

  • Ethylbenzene: m/z 91, 106

  • Xylenes: m/z 91, 106

  • This compound (IS): m/z 97, 111

Data Presentation and Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The response ratio (analyte peak area / internal standard peak area) was plotted against the analyte concentration.

AnalyteCalibration Range (µg/mL)
Benzene1 - 1000.9995
Toluene1 - 1000.9992
Ethylbenzene1 - 1000.9996
o-Xylene1 - 1000.9994
m-Xylene1 - 1000.9993
p-Xylene1 - 1000.9995
Precision and Accuracy

Precision and accuracy were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates.

AnalyteQC LevelConcentration (µg/mL)Precision (%RSD)Accuracy (% Recovery)
Benzene Low53.298.5
Medium252.5101.2
High751.899.8
Toluene Low53.597.9
Medium252.8102.1
High752.1100.5
Ethylbenzene Low53.199.1
Medium252.6101.5
High751.9100.1
o-Xylene Low53.896.5
Medium253.1103.2
High752.4101.0

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike_is Spike IS into Standards & Sample prep_standards->spike_is prep_is Prepare Internal Standard Stock prep_is->spike_is prep_sample Prepare Sample prep_sample->spike_is gcms_analysis GC-MS Analysis spike_is->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes in Sample peak_integration->quantification calibration_curve->quantification

Experimental Workflow for Quantitative Analysis

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation analyte Analyte sample_prep Sample Preparation analyte->sample_prep internal_standard Internal Standard (IS) internal_standard->sample_prep chromatography Chromatographic Separation sample_prep->chromatography detection Detection (MS) chromatography->detection analyte_response Analyte Response (Peak Area) detection->analyte_response is_response IS Response (Peak Area) detection->is_response response_ratio Response Ratio (Analyte/IS) analyte_response->response_ratio is_response->response_ratio concentration Analyte Concentration response_ratio->concentration

Logical Relationship of Internal Standard Use

Conclusion

This application note demonstrates a robust and reliable GC-MS method for the quantification of volatile hydrocarbons using this compound as an internal standard. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research laboratories. The physicochemical properties of this compound make it an ideal choice as an internal standard for the analysis of non-polar volatile compounds in complex matrices.

Disclaimer: This application note is a representative example created based on established analytical principles. The specific conditions and parameters may need to be optimized for different matrices and analytical instrumentation.

References

Application Notes and Protocols: The Role of 1,1,4-Trimethylcyclohexane in Fuel Composition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane, a naphthenic hydrocarbon, is a significant component in the study of fuel composition, particularly in the formulation of surrogate fuels for complex hydrocarbon mixtures like jet fuel and diesel. Surrogate fuels are blends of a few well-characterized chemical compounds designed to emulate the physical and combustion properties of real fuels, which can contain thousands of different hydrocarbon species. The use of surrogates simplifies computational modeling and experimental studies of combustion processes, allowing for a more fundamental understanding of fuel performance. This document provides detailed application notes and protocols for studying the role of this compound in this context.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in fuel studies. These properties influence its behavior in both the liquid and gas phases, impacting everything from fuel atomization to combustion chemistry.

PropertyValueUnitSource
Molecular FormulaC₉H₁₈---INVALID-LINK--
Molecular Weight126.24 g/mol --INVALID-LINK--
Boiling Point135°C--INVALID-LINK--
Density0.766g/cm³ at 20°C--INVALID-LINK--
Enthalpy of Formation (gas)-215.45kJ/mol--INVALID-LINK--
Combustion Properties (Estimated/Comparative)
Cetane Number (CN)~30-40-Estimated based on similar cycloalkanes[1]

Note: Experimental combustion data for pure this compound is limited. The cetane number is an estimate based on data for similar compounds like 1,3,5-trimethylcyclohexane.[1]

Role in Surrogate Fuel Formulation

Cycloalkanes (naphthenes) are a major constituent of conventional jet fuels, typically comprising 20-30% by volume. Their cyclic structure influences properties like density, viscosity, and combustion chemistry, particularly soot formation and ignition characteristics. Therefore, the inclusion of cycloalkanes in surrogate fuel mixtures is crucial for accurately replicating the behavior of real fuels.[2]

This compound is a representative C9 cycloalkane that can be used to model the naphthenic content of jet and diesel fuels. When formulating a surrogate fuel, the goal is to match a set of key properties of the target real fuel. These properties often include:

  • Hydrogen-to-Carbon (H/C) Ratio: Influences the energy content and stoichiometry of combustion.

  • Average Molecular Weight: Affects physical properties like boiling point and viscosity.

  • Derived Cetane Number (DCN): A measure of the fuel's ignition quality.[2]

  • Threshold Sooting Index (TSI): An indicator of the fuel's propensity to form soot.

A logical workflow for incorporating this compound into a surrogate fuel formulation is outlined below.

SurrogateFormulationWorkflow TargetFuel Target Real Fuel (e.g., Jet A-1) Analysis Chemical & Physical Property Analysis (GCxGC, DCN, TSI) TargetFuel->Analysis Properties Identify Key Target Properties (H/C Ratio, MW, DCN, TSI) Analysis->Properties ComponentSelection Select Surrogate Components (n-alkanes, iso-alkanes, aromatics, cycloalkanes) Properties->ComponentSelection TMC This compound (as cycloalkane representative) ComponentSelection->TMC Blending Optimization of Component Proportions ComponentSelection->Blending TMC->Blending SurrogateFuel Formulated Surrogate Fuel Blending->SurrogateFuel Validation Experimental Validation (Shock Tube, JSR, Burner) SurrogateFuel->Validation Model Kinetic Model Development Validation->Model

Surrogate Fuel Formulation Workflow

Experimental Protocols for Studying this compound in Fuels

To evaluate the performance of this compound as a surrogate component and to understand its combustion characteristics, several key experiments are typically performed. The following are detailed protocols for these experiments.

Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the time between the rapid heating and compression of a fuel/oxidizer mixture and the onset of ignition. This is a critical parameter for validating chemical kinetic models.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics (e.g., for OH* chemiluminescence detection).

Protocol:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing tank.

    • The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio (φ).

    • Allow the mixture to homogenize for a sufficient period (e.g., >12 hours).

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).

    • Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial pressure (P₁).

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the driver and driven sections ruptures.

    • The rupture of the diaphragm generates a shock wave that propagates through the test gas, compressing and heating it.

  • Data Acquisition:

    • Record the pressure history at the endwall of the shock tube using a pressure transducer.

    • Simultaneously, record the emission of OH* radicals (at ~307 nm) using a photomultiplier tube with an appropriate optical filter. The sharp increase in OH* emission signifies the onset of ignition.[3]

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall (observed as a sharp pressure rise) and the sharp increase in the OH* emission signal.[3]

    • Repeat the experiment for a range of temperatures (achieved by varying the shock wave velocity) and pressures.

Species Speciation in a Jet-Stirred Reactor (JSR)

Objective: To identify and quantify the stable intermediate and final products of this compound oxidation over a range of temperatures. This data is crucial for developing and validating detailed chemical kinetic models.

Apparatus: A jet-stirred reactor, a gas chromatograph (GC) with a flame ionization detector (FID) and/or a mass spectrometer (MS), and a Fourier-transform infrared (FTIR) spectrometer.

Protocol:

  • Reactor Setup:

    • Heat the JSR to the desired reaction temperature.

    • Introduce a pre-vaporized and pre-heated mixture of this compound, oxidizer, and diluent into the reactor through nozzles that create a highly turbulent and well-mixed environment.

    • Maintain a constant residence time by controlling the flow rates of the reactants.

  • Sampling and Analysis:

    • Extract a sample of the reacting mixture from the reactor through a sonic probe to rapidly quench the reactions.

    • Analyze the sampled gas using online GC-MS and FTIR.

      • The GC separates the different chemical species in the mixture.

      • The MS and FID identify and quantify the separated species.

      • The FTIR provides quantitative information on species like CO, CO₂, and small hydrocarbons.

  • Data Collection:

    • Measure the mole fractions of the reactants, intermediates, and products at a given temperature.

    • Repeat the experiment at different temperatures to obtain species concentration profiles as a function of temperature.

Simplified Oxidation Pathway of Trimethylcyclohexane

The oxidation of trimethylcyclohexane, like other cycloalkanes, proceeds through a complex network of elementary reactions. A simplified representation of the initial steps of this process is shown below. This pathway is crucial for understanding how the fuel breaks down and releases energy. The initial reactions involve the abstraction of a hydrogen atom from the trimethylcyclohexane molecule, followed by the addition of molecular oxygen and subsequent isomerization and decomposition reactions.

TMCOxidationPathway TMC This compound (C9H18) H_abs H-atom Abstraction (+ OH, H, O, HO2) TMC->H_abs + R TMC_rad Trimethylcyclohexyl Radical (C9H17) H_abs->TMC_rad - RH O2_add O2 Addition TMC_rad->O2_add + O2 TMC_peroxy Trimethylcyclohexylperoxy Radical (C9H17O2) O2_add->TMC_peroxy iso Isomerization TMC_peroxy->iso QOOH Hydroperoxy-trimethylcyclohexyl Radical (QOOH) iso->QOOH O2_add2 Second O2 Addition QOOH->O2_add2 + O2 beta_scission β-scission QOOH->beta_scission O2QOOH O2QOOH Radical O2_add2->O2QOOH decomp Decomposition O2QOOH->decomp products Smaller Olefins, Aldehydes, Ketones, CO, CO2 decomp->products ring_opening Ring-Opening Products beta_scission->ring_opening ring_opening->products

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,4-trimethylcyclohexane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice of method depends on the initial purity of the compound, the nature of the impurities, the required final purity, and the scale of the purification.

Q2: How do I choose between fractional distillation and preparative GC?

A2: Fractional distillation is suitable for purifying larger quantities of this compound and for removing impurities with significantly different boiling points.[1][2] Preparative GC is ideal for achieving very high purity and for separating isomers with very close boiling points, although it is typically used for smaller sample sizes.[3][4]

Q3: What are the likely impurities in commercial this compound?

A3: Common impurities may include other isomers of trimethylcyclohexane (e.g., 1,1,2-trimethylcyclohexane, 1,2,3-trimethylcyclohexane, and 1,3,5-trimethylcyclohexane), other C9 hydrocarbons, and residual solvents from synthesis.[5][6][7][8][9] The physical properties of these potential impurities are crucial for selecting the appropriate purification strategy.

Q4: Are there any known azeotropes of this compound to be aware of during distillation?

Troubleshooting Guides

Fractional Distillation
ProblemPossible CauseSolution
Poor Separation of Components Insufficient column efficiency (low number of theoretical plates).- Use a longer fractionating column. - Use a more efficient packing material (e.g., structured packing).[14][15] - Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate (e.g., 1-2 drops per second) is recommended.[16]
Column flooding.- Reduce the heating rate. - Ensure the column packing is not too dense.[17]
Unstable Boiling ("Bumping") Lack of boiling chips or inadequate stirring.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating is too rapid or uneven.- Use a heating mantle with a stirrer for gradual and uniform heating.
Observed Boiling Point is Higher than Expected Presence of higher-boiling impurities.- Continue the distillation to separate the desired product from the high-boiling contaminants.
Thermometer placed incorrectly.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the vapor temperature.[18]
Low Recovery of Purified Product Significant amount of product held up in the column packing.- Choose a column with a smaller surface area if possible, or gently heat the column after the distillation to recover some of the retained liquid.
Leaks in the apparatus.- Check all joints and connections to ensure they are properly sealed.
Preparative Gas Chromatography
ProblemPossible CauseSolution
Poor Peak Resolution Inappropriate column or stationary phase.- Select a column with a stationary phase that provides good selectivity for hydrocarbons. Non-polar columns are often suitable.[19]
Column temperature is not optimal.- Optimize the temperature program to improve the separation of target compounds.
Column is overloaded.- Reduce the injection volume or the concentration of the sample.
Peak Tailing or Fronting Active sites on the column.- Use a deactivated column or a column specifically designed for hydrocarbon analysis.
Sample is too concentrated.- Dilute the sample before injection.[20]
Low Recovery of Collected Fractions Inefficient trapping of the eluting compound.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).
Flow rate through the trap is too high.- Optimize the split ratio to ensure adequate residence time in the trap for condensation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound C₉H₁₈126.241350.7801.424-1.428
1,1,2-TrimethylcyclohexaneC₉H₁₈126.24137-1390.7941.434
1,2,3-TrimethylcyclohexaneC₉H₁₈126.24141-1460.7891.435
1,2,4-TrimethylcyclohexaneC₉H₁₈126.24143.50.7581.416
1,3,5-TrimethylcyclohexaneC₉H₁₈126.24138-1400.7731.425

Data compiled from various sources.[7][8][9][21][22]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal saddles)[23]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are securely clamped. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[18]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation and maintain the temperature gradient.[1]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the condensation ring as it slowly rises through the column. A slow ascent is crucial for good separation.[1]

    • Collect the initial distillate (forerun) in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approximately 135 °C), change to a clean receiving flask to collect the purified product.

    • Maintain a slow, steady distillation rate of 1-2 drops per second.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating that a higher-boiling fraction is starting to distill, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography

Objective: To obtain high-purity this compound, particularly for the separation of isomers.

Materials:

  • Crude this compound

  • Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar stationary phase)

  • Collection traps

  • Cooling bath (e.g., liquid nitrogen or dry ice/acetone)

  • Syringe for injection

  • Volumetric flasks for sample preparation

Procedure:

  • Sample Preparation: If necessary, dilute the crude this compound in a volatile solvent to an appropriate concentration for injection.

  • Instrument Setup:

    • Install a preparative-scale column suitable for hydrocarbon separation.

    • Set the oven temperature program, injector temperature, and detector temperature. An initial isothermal period followed by a temperature ramp can be effective.

    • Set the carrier gas flow rate and the split ratio to direct a majority of the sample to the collection port.

  • Injection and Separation:

    • Inject an appropriate volume of the sample onto the column.

    • Monitor the chromatogram to identify the peak corresponding to this compound based on its retention time (which can be determined from an analytical scale injection of a standard if available).

  • Fraction Collection:

    • As the peak for this compound begins to elute, place a cooled collection trap at the collection port.

    • Collect the fraction until the peak has fully eluted.

    • For automated systems, program the collection times based on the retention time of the target compound.

  • Recovery:

    • Allow the collection trap to warm to room temperature.

    • Rinse the collected pure compound from the trap with a small amount of a volatile solvent or carefully transfer the liquid.

  • Analysis: Analyze the collected fraction by analytical GC to confirm its purity.

Mandatory Visualization

experimental_workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_distillation Fractional Distillation cluster_prep_gc Preparative GC cluster_end Final Product start Crude this compound analysis Purity Analysis (GC) start->analysis decision Purity & Impurity Profile analysis->decision distillation Perform Fractional Distillation decision->distillation Impurities with different B.P. prep_gc Perform Preparative GC decision->prep_gc Isomeric Impurities or High Purity Needed dist_analysis Analyze Fractions (GC) distillation->dist_analysis product Pure this compound dist_analysis->product gc_analysis Analyze Fractions (GC) prep_gc->gc_analysis gc_analysis->product

Caption: Workflow for the purification of this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency start->cause1 cause2 Distillation Rate Too Fast start->cause2 cause3 Column Flooding start->cause3 solution1a Use Longer/More Efficient Column cause1->solution1a solution1b Insulate Column cause1->solution1b solution2 Reduce Heating Rate cause2->solution2 cause3->solution2 solution3 Check Packing Density cause3->solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Synthesis of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,4-trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and reliable method involves a two-step process starting from 1,4,4-trimethylcyclohexan-1-ol (B1373958). The first step is the dehydration of the alcohol to form the intermediate, 1,4,4-trimethylcyclohexene. The second step is the catalytic hydrogenation of this alkene to yield the final saturated product, this compound.[1]

Q2: What are the critical intermediates in this synthesis?

A2: The key intermediate is 1,4,4-trimethylcyclohexene. The purity of this alkene is crucial for the success of the subsequent hydrogenation step, as impurities can poison the catalyst.

Q3: Which analytical techniques are recommended for characterization?

A3: Gas Chromatography (GC) is suitable for monitoring reaction progress and assessing the purity of both the intermediate and the final product.[2] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.[3]

Q4: What are the main safety considerations for this synthesis?

A4: this compound is a flammable liquid and vapor.[3][4] All steps, particularly the hydrogenation which uses flammable hydrogen gas, should be conducted in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[4]

Synthesis Workflow and Troubleshooting

The synthesis of this compound from 1,4,4-trimethylcyclohexan-1-ol is a sequential process. The following diagram illustrates the general workflow.

cluster_workflow Synthesis Workflow A 1,4,4-Trimethylcyclohexan-1-ol B 1,4,4-Trimethylcyclohexene (Intermediate) A->B Step 1: Dehydration (e.g., Oxalic Acid, 160°C) C This compound (Final Product) B->C Step 2: Hydrogenation (e.g., H₂, PtO₂)

Caption: General workflow for the two-step synthesis of this compound.

Below is a logical troubleshooting guide to address common issues that may arise during the synthesis.

cluster_troubleshooting Troubleshooting Guide Problem Problem: Low Yield or Purity Check_Step1 Analyze product after Step 1 (Dehydration) Problem->Check_Step1 Check_Step2 Analyze product after Step 2 (Hydrogenation) Problem->Check_Step2 Incomplete_S1 Cause: Incomplete Dehydration Check_Step1->Incomplete_S1 Isomers_S1 Cause: Isomeric Alkene Formation Check_Step1->Isomers_S1 Solution_S1_A Solution: - Increase reaction time/temp - Ensure efficient water removal Incomplete_S1->Solution_S1_A Solution_S1_B Solution: - Use milder dehydrating agent - Purify by fractional distillation Isomers_S1->Solution_S1_B Incomplete_S2 Cause: Incomplete Hydrogenation Check_Step2->Incomplete_S2 Poisoning_S2 Cause: Catalyst Poisoning Check_Step2->Poisoning_S2 Solution_S2_A Solution: - Increase H₂ pressure - Check catalyst activity/add fresh - Increase reaction time Incomplete_S2->Solution_S2_A Solution_S2_B Solution: - Purify alkene intermediate - Ensure glassware is free of contaminants Poisoning_S2->Solution_S2_B

Caption: A troubleshooting decision tree for the synthesis of this compound.

Troubleshooting Guides

Challenge 1: Dehydration of 1,4,4-trimethylcyclohexan-1-ol
Problem Potential Cause Recommended Solution & Actions
Low Yield of Alkene Incomplete reaction.Increase reaction temperature to the recommended 160°C and ensure the setup allows for efficient removal of water as it forms, driving the equilibrium towards the product.[1]
Product is a Mixture Formation of isomeric alkenes due to carbocation rearrangement.While 1,4,4-trimethylcyclohexene is a likely product, other isomers can form. Characterize the product mixture using GC-MS. Purify the desired alkene via fractional distillation before proceeding.
Reaction Failure Degradation of starting material or product.Ensure the temperature does not significantly exceed the recommended value. Using a milder dehydrating agent (e.g., iodine or p-toluenesulfonic acid) at a lower temperature may reduce charring and side reactions.
Challenge 2: Catalytic Hydrogenation of 1,4,4-trimethylcyclohexene
Problem Potential Cause Recommended Solution & Actions
Incomplete Hydrogenation Insufficient hydrogen pressure or inactive catalyst.Ensure the system is properly sealed and pressurized with hydrogen gas. Use a fresh, active catalyst like Platinum(IV) oxide (PtO₂). If the reaction stalls, carefully vent the system and add a fresh portion of the catalyst.
Reaction is Sluggish or Stalls Catalyst poisoning.Impurities from the dehydration step (e.g., residual acid) can poison the catalyst. Purify the 1,4,4-trimethylcyclohexene intermediate by washing with a mild base (e.g., NaHCO₃ solution) and drying before hydrogenation.
Difficulty in Product Isolation Catalyst filtration issues.After the reaction, the solid catalyst must be removed. Use a pad of Celite® over filter paper to ensure all fine catalyst particles are removed during filtration. Wash the filter cake with a non-polar solvent (e.g., hexane) to recover all the product.

Experimental Protocols

Protocol 1: Dehydration of 1,4,4-trimethylcyclohexan-1-ol

This protocol is based on the method utilizing oxalic acid for dehydration.[1]

  • Setup: Assemble a distillation apparatus. In a round-bottom flask, place 1,4,4-trimethylcyclohexan-1-ol and a catalytic amount of anhydrous oxalic acid (approximately 5-10% by weight).

  • Heating: Heat the flask to approximately 160°C.

  • Distillation: The product alkene and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the resulting 1,4,4-trimethylcyclohexene by fractional distillation.

Protocol 2: Catalytic Hydrogenation of 1,4,4-trimethylcyclohexene

This protocol is based on the use of Platinum(IV) oxide as a catalyst.[1]

  • Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), add the purified 1,4,4-trimethylcyclohexene, a suitable solvent such as acetic acid or ethanol, and a catalytic amount of PtO₂ (approximately 1-2 mol%).

  • Hydrogenation: Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 40-50 psi).

  • Reaction: Stir or shake the mixture at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the pressure no longer decreases.

  • Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Purification: Remove the solvent via rotary evaporation. The resulting crude this compound can be purified by distillation to yield the final product.

Product Data Summary

The following table summarizes key quantitative data for the final product.

Property Value Reference
CAS Number 7094-27-1[3][5][6]
Molecular Formula C₉H₁₈[1][5][6]
Molecular Weight 126.24 g/mol [1][3]
Appearance Colorless liquid[4]
Boiling Point ~135 °C (408 K)[5]

References

Technical Support Center: Synthesis of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,4-trimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the catalytic hydrogenation of 1,1,4-trimethyl-2,5-cyclohexadiene, the Wolff-Kishner or Clemmensen reduction of 4,4-dimethylcyclohexanone (B1295358) followed by methylation, and the Friedel-Crafts alkylation of p-xylene (B151628) followed by hydrogenation. The choice of route often depends on the availability of starting materials and the desired purity of the final product.

Q2: What are the most common side products observed during the synthesis of this compound?

A2: The most common side products are other isomers of trimethylcyclohexane. These include, but are not limited to, 1,1,2-trimethylcyclohexane, 1,1,3-trimethylcyclohexane, and 1,2,4-trimethylcyclohexane. The formation of these isomers is often attributed to carbocation rearrangements during alkylation reactions or isomerization under acidic conditions.

Q3: How can I minimize the formation of isomeric side products?

A3: Minimizing isomeric impurities can be achieved by carefully controlling reaction conditions. For example, in Friedel-Crafts alkylation, using a less reactive alkylating agent and a milder Lewis acid at low temperatures can suppress carbocation rearrangements. In acid-catalyzed reactions, ensuring complete neutralization and removal of the acid catalyst during workup is crucial to prevent post-synthesis isomerization.

Q4: What analytical techniques are best suited for identifying and quantifying side products in my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for both separating and identifying trimethylcyclohexane isomers. The mass spectra of these isomers are very similar, so identification relies heavily on the chromatographic retention times. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is also invaluable for distinguishing between different isomers based on the unique chemical shifts of the carbon atoms.

Troubleshooting Guide: Side Product Identification

This guide focuses on identifying side products in the synthesis of this compound, using a common synthetic route as an example: the synthesis from 4-methylcyclohexanone (B47639).

Issue: My final product shows multiple peaks in the GC-MS analysis, indicating the presence of impurities.

Potential Causes and Solutions:

  • Incomplete Reaction: The presence of unreacted starting material (4-methylcyclohexanone) or intermediates (e.g., 1,4-dimethylcyclohexene).

    • Solution: Ensure sufficient reaction times and appropriate temperatures for each step. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Isomerization: Formation of other trimethylcyclohexane isomers due to acidic conditions or carbocation rearrangements.

    • Solution: Carefully neutralize the reaction mixture after acid-catalyzed steps. Use a non-polar solvent for extraction to minimize the solubility of any residual acid.

  • Contaminated Reagents: Impurities in the starting materials or reagents can lead to unexpected side products.

    • Solution: Use high-purity starting materials and freshly distilled solvents.

Logical Flow for Troubleshooting

TroubleshootingFlow start Start: Impure this compound gc_ms Analyze by GC-MS start->gc_ms nmr Analyze by 1H and 13C NMR start->nmr identify_peaks Identify Peaks (Retention Time & Mass Spectra) gc_ms->identify_peaks compare_spectra Compare with Spectral Databases nmr->compare_spectra identify_peaks->compare_spectra isomers_present Isomeric Side Products Identified? compare_spectra->isomers_present incomplete_rxn Starting Material or Intermediates Present? isomers_present->incomplete_rxn No refine_workup Refine Workup Procedure (Neutralization, Extraction) isomers_present->refine_workup Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) incomplete_rxn->optimize_conditions Yes purify_reagents Purify Starting Materials and Reagents incomplete_rxn->purify_reagents No pure_product Pure this compound optimize_conditions->pure_product purify_reagents->pure_product refine_workup->pure_product

Caption: Troubleshooting workflow for identifying and mitigating side products in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylcyclohexanone

This two-step synthesis involves the conversion of 4-methylcyclohexanone to this compound.

Step 1: Wolff-Kishner Reduction of 4-Methylcyclohexanone to 1,4-Dimethylcyclohexane (B1583520)

  • To a round-bottom flask equipped with a reflux condenser, add 4-methylcyclohexanone (1 eq.), hydrazine (B178648) hydrate (B1144303) (4 eq.), and diethylene glycol.

  • Heat the mixture to 130-140 °C for 1 hour.

  • Add potassium hydroxide (B78521) pellets (4 eq.) portion-wise to the hot solution.

  • Increase the temperature to 190-200 °C and reflux for 4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,4-dimethylcyclohexane.

Step 2: Methylation of 1,4-Dimethylcyclohexane to this compound

  • Dissolve the crude 1,4-dimethylcyclohexane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature below -70 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction back to -78 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: GC-MS Analysis of Trimethylcyclohexane Isomers
  • Sample Preparation: Prepare a 1% (v/v) solution of the purified product in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: 10 minutes at 150 °C.

    • Mass Spectrometer: Agilent 5975C or equivalent, with a transfer line temperature of 280 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Identify the peaks by comparing their mass spectra and retention times with a known standard of this compound and with mass spectral libraries (e.g., NIST). Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Data Presentation

Table 1: Expected GC Retention Times and Key Mass Spectral Fragments for Trimethylcyclohexane Isomers

CompoundExpected Retention Time (min)Key m/z Fragments
1,1,2-Trimethylcyclohexane~10.5126, 111, 97, 83, 69, 55
1,1,3-Trimethylcyclohexane~10.8126, 111, 97, 83, 69, 55
This compound ~11.2 126, 111, 97, 83, 69, 55
1,2,4-Trimethylcyclohexane~11.5126, 111, 97, 83, 69, 55

Note: Retention times are approximate and can vary depending on the specific GC system and conditions.

Table 2: Representative 13C NMR Chemical Shifts (ppm) for Selected Trimethylcyclohexane Isomers in CDCl3

Carbon Position1,1,2-TMC1,1,3-TMC1,1,4-TMC 1,2,4-TMC
C134.531.832.5 35.1
C240.149.539.8 38.9
C328.936.130.7 31.5
C421.523.231.2 42.3
C529.836.130.7 28.7
C635.249.539.8 34.2
CH3 at C1 (ax)25.125.329.1 -
CH3 at C1 (eq)30.133.929.1 -
CH3 at C2/3/420.522.822.5 20.1, 20.8, 21.5

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. TMC = Trimethylcyclohexane.

Signaling Pathway and Workflow Diagrams

SynthesisPathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation 4-Methylcyclohexanone 4-Methylcyclohexanone 1,4-Dimethylcyclohexane 1,4-Dimethylcyclohexane 4-Methylcyclohexanone->1,4-Dimethylcyclohexane Wolff-Kishner (Hydrazine, KOH) This compound This compound 1,4-Dimethylcyclohexane->this compound 1. n-BuLi 2. CH3I

Caption: Synthetic pathway for this compound from 4-methylcyclohexanone.

Technical Support Center: Optimizing Reaction Yield for 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1,4-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for producing this compound in a laboratory setting?

A1: The most frequently cited and reliable method for the synthesis of this compound is a two-step process. It begins with the acid-catalyzed dehydration of 1,4,4-trimethylcyclohexan-1-ol (B1373958) to yield the intermediate, 1,4,4-trimethylcyclohexene. This is followed by the catalytic hydrogenation of the alkene intermediate to produce the final saturated cycloalkane, this compound.[1]

Q2: Which acid catalyst is recommended for the dehydration of 1,4,4-trimethylcyclohexan-1-ol?

A2: While strong acids like sulfuric acid can be used, 85% phosphoric acid is often preferred for the dehydration of alcohols to minimize charring and side reactions that can occur with sulfuric acid.[2][3][4]

Q3: What is a suitable catalyst for the hydrogenation of 1,4,4-trimethylcyclohexene?

A3: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the hydrogenation of alkenes to alkanes, including the conversion of 1,4,4-trimethylcyclohexene to this compound.[1]

Q4: How can I monitor the progress of the reactions?

A4: Gas Chromatography (GC) is an excellent technique to monitor the progress of both the dehydration and hydrogenation steps.[2][5] For the dehydration reaction, you can observe the disappearance of the 1,4,4-trimethylcyclohexan-1-ol peak and the appearance of the 1,4,4-trimethylcyclohexene peak. In the hydrogenation step, you can monitor the disappearance of the alkene peak and the emergence of the this compound product peak.

Q5: What are the expected boiling points of the key compounds involved in this synthesis?

A5: The approximate boiling points are as follows:

  • 1,4,4-trimethylcyclohexan-1-ol: ~171-173 °C

  • 1,4,4-trimethylcyclohexene: ~142 °C

  • This compound: ~132-134 °C

These values are important for optimizing distillation and purification steps.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Dehydration of 1,4,4-trimethylcyclohexan-1-ol
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is heated to a sufficient temperature to allow for the distillation of the alkene product as it forms. This removal of the product will drive the equilibrium forward according to Le Châtelier's principle.[2][3]
Formation of Ether Byproducts If the reaction temperature is too low, the starting alcohol may undergo intermolecular dehydration to form a diether. Ensure the reaction temperature is high enough for efficient alkene formation and distillation.
Charring of the Reaction Mixture This is more common with sulfuric acid. If using sulfuric acid, ensure it is added slowly and with cooling. Consider switching to 85% phosphoric acid, which is less prone to causing charring.
Loss of Product During Workup The workup typically involves washing the distillate with a sodium bicarbonate solution to neutralize any acidic residue. Ensure that the separatory funnel is not shaken too vigorously to avoid the formation of emulsions, which can lead to product loss.
Issue 2: Low Yield in Hydrogenation of 1,4,4-trimethylcyclohexene
Potential Cause Recommended Solution
Inactive Catalyst Ensure the platinum(IV) oxide catalyst is of good quality and has been stored properly. The catalyst is reduced in situ to active platinum metal. Ensure the reaction is adequately flushed with hydrogen at the beginning of the procedure.
Insufficient Hydrogen Pressure While this reaction can often be carried out at atmospheric pressure, ensuring a slight positive pressure of hydrogen can improve the reaction rate and yield. Use a balloon filled with hydrogen to maintain a hydrogen atmosphere.
Incomplete Reaction Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction by GC to confirm the disappearance of the starting alkene. If the reaction stalls, consider adding a small amount of fresh catalyst.
Catalyst Poisoning Impurities in the starting alkene, solvent, or from the previous dehydration step can poison the catalyst. Ensure the 1,4,4-trimethylcyclohexene is reasonably pure before proceeding with hydrogenation.
Isomerization of the Alkene Under certain conditions, the catalyst can promote the isomerization of the double bond to a more stable position. While this may not be a major issue for this specific substrate, using milder reaction conditions (e.g., lower temperature and pressure) can help to minimize this.

Experimental Protocols

Step 1: Dehydration of 1,4,4-trimethylcyclohexan-1-ol to 1,4,4-trimethylcyclohexene

Materials:

  • 1,4,4-trimethylcyclohexan-1-ol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL round-bottom flask

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • In a 50-mL round-bottom flask, place 10.0 g of 1,4,4-trimethylcyclohexan-1-ol and 5.0 mL of 85% phosphoric acid. Add a few boiling chips.

  • Assemble a simple distillation apparatus and heat the flask gently with a heating mantle.

  • Collect the distillate, which will consist of 1,4,4-trimethylcyclohexene and water, in a receiving flask cooled in an ice bath. The distillation should be continued until no more alkene is observed to be distilling.

  • Transfer the distillate to a separatory funnel and wash it with 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask. The crude 1,4,4-trimethylcyclohexene can be purified by fractional distillation or used directly in the next step.

Step 2: Hydrogenation of 1,4,4-trimethylcyclohexene to this compound

Materials:

  • Crude 1,4,4-trimethylcyclohexene from Step 1

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (B145695) or acetic acid (solvent)

  • Hydrogen gas (H₂)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the crude 1,4,4-trimethylcyclohexene (from the previous step) in 20 mL of ethanol or acetic acid.

  • Add approximately 50 mg of platinum(IV) oxide to the flask.

  • One neck of the flask should be fitted with a septum, and the other with a stopcock attached to a hydrogen-filled balloon.

  • Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • The reaction is typically complete within a few hours. Monitor the reaction progress by GC.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the platinum catalyst.

  • The solvent can be removed by simple distillation to yield the crude this compound.

  • The final product can be purified by fractional distillation.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the yield of the desired products. The values are illustrative and may vary based on specific experimental setups.

Table 1: Optimization of Dehydration of 1,4,4-trimethylcyclohexan-1-ol

Parameter Condition A Condition B Condition C Expected Outcome
Acid Catalyst H₂SO₄ (conc.)H₃PO₄ (85%)Oxalic AcidH₃PO₄ provides a good balance of reactivity and minimizes side reactions. Oxalic acid is also a viable option.[1]
Temperature 140 °C160 °C180 °CHigher temperatures favor the elimination reaction and distillation of the product, increasing the yield up to an optimal point before potential decomposition.[1]
Reaction Time 1 hour2 hours3 hoursThe reaction is driven by distillation; time is dependent on the rate of distillation.
Yield of Alkene ModerateHighHighOptimal conditions should yield a high conversion to the alkene.

Table 2: Optimization of Hydrogenation of 1,4,4-trimethylcyclohexene

Parameter Condition A Condition B Condition C Expected Outcome
Catalyst PtO₂Pd/CRaney NiPtO₂ is highly effective for this type of hydrogenation.[1]
Catalyst Loading 0.5 mol%1 mol%2 mol%Increasing catalyst loading generally increases the reaction rate, but a balance must be struck for cost-effectiveness.
H₂ Pressure 1 atm (balloon)3 atm5 atmHigher pressure can increase the reaction rate, but atmospheric pressure is often sufficient for high yield.
Solvent EthanolAcetic AcidEthyl AcetateAcetic acid can sometimes enhance the activity of the PtO₂ catalyst.[1]
Yield of Alkane HighVery HighVery HighUnder optimized conditions, the hydrogenation should proceed to near completion, providing a high yield of the final product.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Hydrogenation Start 1,4,4-Trimethylcyclohexan-1-ol Heat Heat & Distill Start->Heat Intermediate 1,4,4-Trimethylcyclohexene Acid 85% H₃PO₄ Acid->Heat Heat->Intermediate Elimination of H₂O Reaction Catalytic Hydrogenation Intermediate->Reaction Product This compound Catalyst PtO₂ Catalyst Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Reaction->Product Addition of H₂

Caption: Synthetic workflow for this compound.

TroubleshootingDehydration Problem Low Yield in Dehydration Step IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction SideProducts Side Products Formed? Problem->SideProducts WorkupLoss Loss During Workup? Problem->WorkupLoss Solution1 Increase Temperature / Distillation Rate IncompleteReaction->Solution1 Solution2 Check for Ether Formation (Increase Temp) SideProducts->Solution2 Solution3 Use Phosphoric Acid to Avoid Charring SideProducts->Solution3 Solution4 Careful Extraction / Avoid Emulsions WorkupLoss->Solution4

Caption: Troubleshooting logic for the dehydration step.

TroubleshootingHydrogenation Problem Low Yield in Hydrogenation Step CatalystIssue Catalyst Inactive? Problem->CatalystIssue ConditionsIssue Suboptimal Conditions? Problem->ConditionsIssue PurityIssue Starting Material Impure? Problem->PurityIssue Solution1 Use Fresh Catalyst / Ensure H₂ Atmosphere CatalystIssue->Solution1 Solution2 Increase H₂ Pressure / Reaction Time ConditionsIssue->Solution2 Solution3 Purify Alkene Before Hydrogenation PurityIssue->Solution3

Caption: Troubleshooting logic for the hydrogenation step.

References

Technical Support Center: Conformational Isomers of 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conformational analysis of 1,1,4-trimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformational isomers of this compound?

A1: this compound primarily exists as two rapidly interconverting chair conformations. Due to the gem-dimethyl group at the C1 position, one methyl group is always axial, and the other is equatorial in both conformations. The key difference between the two conformers lies in the position of the methyl group at the C4 position.

  • Conformer A: The C4-methyl group is in the equatorial position.

  • Conformer B: The C4-methyl group is in the axial position.

The interconversion between these two chair forms is known as a ring flip.[1][2][3]

Q2: Which chair conformation of this compound is more stable and why?

A2: Conformer A , with the C4-methyl group in the equatorial position, is the more stable conformation. The stability of cyclohexane (B81311) conformers is primarily dictated by steric strain, specifically 1,3-diaxial interactions.[2][4]

  • In Conformer A , the equatorial C4-methyl group does not have significant steric interactions with other axial groups. The only major steric strain comes from the axial methyl group at C1 interacting with the axial hydrogens at C3 and C5.

  • In Conformer B , the axial C4-methyl group experiences significant steric repulsion from the axial hydrogens at C2 and C6. This is in addition to the 1,3-diaxial interactions of the axial methyl group at C1. Therefore, Conformer B is destabilized by these additional steric clashes.

Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance.[1][2]

Q3: How can I qualitatively estimate the energy difference between the two chair conformers?

A3: You can estimate the relative energy of the conformers by considering the steric strain caused by axial substituents. The primary source of this strain is the 1,3-diaxial interaction between an axial substituent and the axial hydrogens on the same side of the ring.

  • Conformer A (C4-methyl equatorial): Has one axial methyl group at C1. This introduces two 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

  • Conformer B (C4-methyl axial): Has one axial methyl group at C1 and one axial methyl group at C4. The axial methyl at C1 interacts with axial hydrogens at C3 and C5. The axial methyl at C4 interacts with axial hydrogens at C2 and C6. This results in a greater number of destabilizing 1,3-diaxial interactions compared to Conformer A.

The energy cost of having a methyl group in an axial position (its "A-value") is approximately 1.74 kcal/mol (7.3 kJ/mol).[1][5][6] By summing the A-values for all axial methyl groups, a rough estimate of the relative strain energy can be obtained.

Q4: At room temperature, my NMR spectrum of this compound shows sharp, averaged signals. How can I observe the individual conformers?

A4: At room temperature, the ring flip between the two chair conformations of this compound is very rapid on the NMR timescale. This rapid interconversion leads to the observation of time-averaged signals for the protons and carbons. To resolve the signals of the individual conformers, you need to slow down the rate of interconversion by performing variable-temperature (VT) NMR spectroscopy .[1][7][8] By lowering the temperature, the equilibrium will slow down to a point where the NMR spectrometer can distinguish the distinct signals from each conformer. The temperature at which the separate signals begin to merge into a single broad peak is known as the coalescence temperature.

Troubleshooting Guides

Problem 1: I am unable to resolve the signals for the two conformers even at low temperatures in my VT-NMR experiment.

  • Possible Cause 1: The temperature is not low enough. The energy barrier for the chair flip of cyclohexane derivatives is typically around 10-11 kcal/mol.[1] You may need to cool your sample to a lower temperature to sufficiently slow the interconversion.

  • Troubleshooting Step 1: Consult the provided experimental protocol for suggested temperature ranges. Ensure your NMR instrument's cooling system is functioning correctly and is capable of reaching the target temperature.

  • Possible Cause 2: Poor sample preparation. The presence of impurities or residual water can affect the resolution of your spectra.

  • Troubleshooting Step 2: Ensure your sample of this compound is of high purity. Use a deuterated solvent that is suitable for low-temperature work and is properly dried.

  • Possible Cause 3: Incorrect NMR tube. Standard NMR tubes may not be suitable for low-temperature experiments and can crack.

  • Troubleshooting Step 3: Use a high-quality NMR tube rated for low-temperature use.[7][8]

Problem 2: I have obtained the low-temperature NMR spectra, but I am unsure how to assign the peaks to the specific conformers.

  • Guideline 1: Integration of signals. The more stable conformer will be present in a higher population. Therefore, the set of signals with the larger integration values will correspond to the more stable conformer (Conformer A, with the equatorial C4-methyl group).

  • Guideline 2: Chemical shifts. Axial and equatorial protons and carbons have different chemical environments and thus different chemical shifts. In general, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. You can use computational chemistry software to predict the NMR spectra of each conformer to aid in your assignments.

Quantitative Data

The following table summarizes the estimated steric strain energies for the two chair conformations of this compound based on the A-value of a methyl group (1.74 kcal/mol).[1][5][6]

ConformerC4-Methyl PositionAxial Methyl GroupsEstimated Strain Energy (kcal/mol)Relative Stability
A Equatorial1 (at C1)~1.74More Stable
B Axial2 (at C1 and C4)~3.48Less Stable

Note: This is an estimation. The actual energy difference may vary due to other steric interactions.

Experimental Protocols

Protocol 1: Variable-Temperature (VT) 1H NMR Spectroscopy

This protocol outlines the steps to resolve the conformational isomers of this compound using VT-NMR.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD3OD, or deuterated dichloromethane, CD2Cl2).
  • Filter the solution into a high-quality, thin-walled NMR tube rated for low-temperature use.

2. NMR Instrument Setup:

  • Use an NMR spectrometer equipped with a variable-temperature unit.
  • Tune and shim the spectrometer at room temperature to obtain a high-resolution spectrum.

3. Data Acquisition:

  • Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
  • Gradually lower the temperature of the probe in increments of 10 K.
  • Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.
  • Continue acquiring spectra at decreasing temperatures until you observe the splitting of the time-averaged signals into distinct sets of peaks corresponding to the two conformers. This is typically observed at temperatures below -60 °C.

4. Data Analysis:

  • Process the spectra obtained at the lowest temperature where the signals for the two conformers are well-resolved.
  • Integrate the corresponding signals for each conformer to determine their relative populations.
  • Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the two conformers: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K), T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the two conformers).

Visualizations

Caption: Conformational equilibrium of this compound.

vt_nmr_workflow start Start: this compound in Low-Temp Solvent acquire_rt Acquire 1H NMR at Room Temp (Averaged Spectrum) start->acquire_rt cool_sample Cool Sample in NMR Probe (e.g., -80 °C) acquire_rt->cool_sample acquire_lt Acquire 1H NMR at Low Temp (Resolved Spectra) cool_sample->acquire_lt analyze Analyze Spectra: - Integrate Signals - Assign Peaks acquire_lt->analyze calculate Calculate ΔG° and K_eq analyze->calculate end End: Resolved Conformational Data calculate->end

Caption: Workflow for VT-NMR analysis of conformational isomers.

References

Troubleshooting Peak Splitting in the NMR Spectrum of 1,1,4-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the nuclear magnetic resonance (NMR) analysis of 1,1,4-trimethylcyclohexane, with a specific focus on unexpected peak splitting.

Understanding the 1H NMR Spectrum of this compound

At room temperature, this compound undergoes rapid chair-to-chair conformational flipping. This rapid interchange averages the magnetic environments of the axial and equatorial protons, leading to a simplified spectrum. However, under certain conditions, this flipping can slow down, or other factors can come into play, resulting in complex and unexpected peak splitting.

Due to the molecule's symmetry, several protons are chemically equivalent. The key proton environments to consider are:

  • The two equivalent methyl groups at the C1 position.

  • The single methyl group at the C4 position.

  • The axial and equatorial protons on the C2, C3, C5, and C6 carbons.

  • The single proton at the C4 position.

The expected 1H NMR spectrum at room temperature would show distinct signals for the C1-methyl groups, the C4-methyl group, and the cyclohexane (B81311) ring protons. The complexity of the ring proton signals is highly dependent on the conformational dynamics and the magnetic non-equivalence of adjacent protons.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I seeing more peaks or complex multiplets than expected for the cyclohexane ring protons?

A1: This is the most common issue and can arise from several factors:

  • Slow Conformational Exchange: At lower temperatures, the rate of the chair-to-chair flip can slow down on the NMR timescale. This results in separate signals for the axial and equatorial protons, which are in different magnetic environments. Axial and equatorial protons on the same carbon will split each other (geminal coupling), and they will also split neighboring axial and equatorial protons (vicinal coupling), leading to highly complex multiplets.

    • Troubleshooting: Try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C). If the multiplets coalesce and simplify, slow exchange was the likely cause.

  • Magnetic Non-equivalence: Even with rapid chair flipping, protons that are chemically equivalent may not be magnetically equivalent. This occurs when they have different coupling relationships to a neighboring proton. In this compound, the axial and equatorial protons on C2/C6 and C3/C5 can be diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns than simple first-order rules would predict.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not much larger than the coupling constant (J) between them, second-order effects can occur. This leads to "roofing" (leaning of peaks towards each other) and non-intuitive splitting patterns that deviate from simple doublets, triplets, etc.

    • Troubleshooting: If possible, acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same. This can often simplify second-order spectra, making them appear more "first-order" and easier to interpret.

Q2: The peaks for my methyl groups are broad or show unexpected splitting. What could be the cause?

A2: While the methyl groups are expected to be sharp singlets (for the C1 methyls) or a doublet (for the C4 methyl), issues can arise:

  • Unresolved Long-Range Coupling: The methyl protons can exhibit very small (long-range) coupling to other protons in the ring. This is often not resolved but can contribute to peak broadening.

  • Viscosity Effects: A highly concentrated sample can lead to increased viscosity, which restricts molecular tumbling and can result in broader peaks.

    • Troubleshooting: Dilute your sample and re-acquire the spectrum.

  • Paramagnetic Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Troubleshooting: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. Ensure your NMR tube and solvent are free from metallic contaminants.

Q3: How can I confirm the identity of my compound if the spectrum is unexpectedly complex?

A3: In cases of complex spectra, a single 1H NMR spectrum may not be sufficient for unambiguous identification. Consider the following:

  • 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum will show a single peak for each unique carbon atom. This can be a much simpler way to confirm the basic carbon skeleton of this compound.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity within the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can be useful for confirming the positions of the methyl groups.

Data Presentation: Predicted 1H NMR Chemical Shifts and Coupling Constants

The following table summarizes the predicted 1H NMR chemical shifts and typical coupling constants for the different protons in this compound. Actual values may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
C1-CH₃ (6H)~0.86Singlet (s)-
C4-CH₃ (3H)~0.85Doublet (d)3JH,H ≈ 6-7 Hz
C4-H (1H)~1.2-1.4Multiplet (m)-
C2/C6 & C3/C5 Ring Protons (8H)~1.1-1.6Complex Multiplets (m)2Jax,eq ≈ 12-15 Hz (geminal)3Jax,ax ≈ 8-13 Hz (trans-diaxial)3Jax,eq ≈ 2-5 Hz (axial-equatorial)3Jeq,eq ≈ 2-5 Hz (equatorial-equatorial)

Experimental Protocols

Standard 1H NMR Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds). Use approximately 0.6-0.7 mL of the solvent.[1]

  • Dissolution: Dissolve the sample completely in the solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry NMR tube to remove any particulate matter.[2]

  • Labeling: Clearly label the NMR tube with the sample information.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting peak splitting issues in the NMR spectrum of this compound.

troubleshooting_workflow Troubleshooting Peak Splitting in this compound NMR start Unexpected Peak Splitting Observed check_temp Is the experiment at low temperature? start->check_temp slow_exchange Likely Slow Chair-to-Chair Interconversion check_temp->slow_exchange Yes check_concentration Is the sample highly concentrated? check_temp->check_concentration No increase_temp Action: Increase Temperature slow_exchange->increase_temp end Spectrum Interpreted increase_temp->end viscosity Possible Viscosity Effects / Broadening check_concentration->viscosity Yes check_impurities Are paramagnetic impurities suspected? check_concentration->check_impurities No dilute Action: Dilute Sample viscosity->dilute dilute->end paramagnetic Line Broadening due to Impurities check_impurities->paramagnetic Yes second_order Consider Second-Order Effects / Magnetic Non-equivalence check_impurities->second_order No degas Action: Degas Sample paramagnetic->degas degas->end higher_field Action: Use Higher Field NMR second_order->higher_field two_d_nmr Action: Perform 2D NMR (COSY, HSQC) second_order->two_d_nmr higher_field->end two_d_nmr->end

Caption: A flowchart for troubleshooting NMR peak splitting.

References

safe handling and storage procedures for 1,1,4-Trimethylcyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 1,1,4-Trimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It can cause skin and eye irritation.[4][5] Ingestion and inhalation may be harmful.[4][5] It is also very toxic to aquatic life with long-lasting effects.

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, wear protective gloves, eye protection (splash goggles), and a lab coat.[5][6] In situations where vapors or aerosols may be generated, use a vapor respirator and ensure work is conducted under a fume hood.[5]

Q3: How should this compound be stored?

A3: Store in a cool, dark, and well-ventilated place.[3][6] Keep the container tightly closed and store away from heat, sparks, open flames, and other ignition sources.[1][6] It should also be stored away from incompatible materials such as oxidizing agents.[3][6]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][6] If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6] Get medical attention.[4]

Q5: What is the proper procedure for cleaning up a spill?

A5: For a small spill, absorb the material with dry sand or an inert absorbent and collect it into an airtight container for disposal.[6] For larger spills, contain the spill by bunding.[6] Ensure all sources of ignition are removed and use spark-proof tools and explosion-proof equipment during cleanup.[6] Adequate ventilation is crucial.[7]

Q6: How should I dispose of this compound waste?

A6: Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Irritation to skin or eyes after handling Direct contact with the chemical.Immediately flush the affected area with copious amounts of water. For eyes, flush for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4][8]
Strong chemical odor in the laboratory Improperly sealed container or a spill.Check that all containers are tightly closed.[6] Inspect the work area for any spills. If a spill is found, follow the appropriate spill cleanup procedure. Ensure adequate ventilation.
Visible signs of static discharge when dispensing Buildup of static electricity.Ground and bond the container and receiving equipment.[1] Use non-sparking tools.[1]

Quantitative Data Summary

Property Value Source
CAS Number 7094-27-1[1][3][9]
Molecular Formula C9H18[1][6][9]
Molecular Weight 126.24 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1][3]
GHS Hazard Class Flammable Liquid, Category 3[1][2]

Experimental Protocols

Standard Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and free of ignition sources. Confirm that safety equipment, including an eyewash station and safety shower, is accessible.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Dispensing : When transferring the chemical, use a well-ventilated area or a fume hood. Ground all equipment to prevent static discharge.[5] Use non-sparking tools.[1]

  • Storage : After use, ensure the container is tightly sealed.[6] Return the container to a designated cool, dry, and well-ventilated storage area away from incompatible materials.[3][6]

  • Decontamination : Clean any contaminated surfaces and wash hands thoroughly after handling.

Emergency Spill Response Protocol
  • Evacuation and Ignition Source Control : In the event of a spill, immediately evacuate non-essential personnel from the area and eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[6][7]

  • Ventilation : Ensure the area is well-ventilated to disperse vapors.

  • Containment : For small spills, use an inert absorbent material like sand or earth to contain the liquid. For large spills, create a dike around the spill area.[6]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent.

  • Reporting : Report the incident to the appropriate safety officer or supervisor.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Hazards Assess Hazards Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Use_Ventilation Use in Well-Ventilated Area Don_PPE->Use_Ventilation Ground_Equipment Ground Equipment Use_Ventilation->Ground_Equipment Dispense_Chemical Dispense Chemical Ground_Equipment->Dispense_Chemical Seal_Container Tightly Seal Container Dispense_Chemical->Seal_Container Spill Spill Occurs Dispense_Chemical->Spill Store_Properly Store Properly Seal_Container->Store_Properly Clean_Workspace Clean Workspace Store_Properly->Clean_Workspace Evacuate Evacuate Area Spill->Evacuate Control_Ignition Control Ignition Sources Evacuate->Control_Ignition Contain_Spill Contain Spill Control_Ignition->Contain_Spill Cleanup Clean Up Spill Contain_Spill->Cleanup

Caption: Workflow for the safe handling and emergency response for this compound.

References

Technical Support Center: Purification of Commercial 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of commercial 1,1,4-trimethylcyclohexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound may contain a variety of impurities depending on its synthesis route and subsequent handling. The most common impurities include:

  • Other Trimethylcyclohexane Isomers: Positional and stereoisomers such as 1,1,2-trimethylcyclohexane, 1,2,4-trimethylcyclohexane (B44741) (mixture of stereoisomers), and 1,3,5-trimethylcyclohexane (B44294) are often present due to the nature of the synthesis process.[1]

  • Unreacted Starting Materials: If synthesized via hydrogenation of trimethylbenzene isomers or dehydration of trimethylcyclohexanols, residual amounts of these starting materials may be present.

  • Olefinic Impurities: Incomplete hydrogenation or side reactions during synthesis can lead to the presence of trimethylcyclohexene isomers.

  • Aromatic Hydrocarbons: Trace amounts of aromatic compounds like toluene (B28343) or xylenes (B1142099) might be present, especially if they are used as solvents or are byproducts of the synthesis.

  • Sulfur-Containing Compounds: Depending on the petroleum feedstock used in some synthesis routes, trace levels of sulfur compounds may be present.

  • Water: Moisture can be introduced during storage and handling.

Q2: Which purification method is most suitable for removing isomeric impurities?

A2: Fractional distillation is the most effective method for separating isomers of trimethylcyclohexane, provided there is a sufficient difference in their boiling points. For isomers with very close boiling points, preparative gas chromatography (preparative GC) offers higher resolution and is a viable, albeit more complex and smaller-scale, alternative.[2]

Q3: How can I remove polar impurities like residual alcohols from my this compound sample?

A3: Polar impurities such as unreacted trimethylcyclohexanols can be effectively removed using adsorption chromatography. Packing a column with a polar adsorbent like silica (B1680970) gel or activated alumina (B75360) will retain the polar impurities while the non-polar this compound elutes first with a non-polar solvent.

Q4: What is the best way to remove trace amounts of water from this compound?

A4: For trace amounts of water, drying over a suitable desiccant such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), followed by decantation or filtration, is a standard and effective procedure. For larger quantities of water, a liquid-liquid extraction with a saturated brine solution can be performed before the final drying step.

Q5: How can I confirm the purity of my this compound after purification?

A5: The purity of the final product should be assessed using high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities. For a highly accurate determination of absolute purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method.[3][4][5][6]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of isomers during fractional distillation. Insufficient column efficiency (too few theoretical plates). Distillation rate is too fast. Poor insulation of the distillation column.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1 drop per 20-30 seconds). Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product is contaminated with the chromatography solvent. Incomplete removal of the solvent after elution.Use a rotary evaporator to remove the bulk of the solvent. For complete removal of residual solvent, place the product under high vacuum for an extended period.
Low recovery of the product after chromatography. The product is strongly adsorbed to the stationary phase. The chosen eluent is not strong enough to displace the product. The column was not properly packed, leading to channeling.Use a slightly more polar solvent or a solvent gradient to elute the product. Ensure the column is packed uniformly without any air bubbles or cracks.
The purified product still contains olefinic impurities. The purification method used (e.g., distillation) is not effective for removing these impurities.Treat the sample with a mild oxidizing agent (e.g., dilute potassium permanganate (B83412) solution) followed by washing and drying before final distillation. Alternatively, pass the sample through a column of silica gel impregnated with silver nitrate.
GC-MS analysis shows unexpected peaks. Contamination from glassware, solvents, or the GC system itself. Incomplete removal of a drying agent. Thermal decomposition of a minor impurity in the hot GC inlet.Ensure all glassware is scrupulously clean and dry. Run a blank analysis of the solvent used. Filter the sample before injection. Lower the injector temperature if thermal decomposition is suspected.

Data Presentation

The following table summarizes the expected efficiency of different purification techniques for removing common impurities from commercial this compound. The values are representative and can vary based on the specific experimental conditions.

Purification Technique Target Impurity Typical Starting Purity (%) Expected Final Purity (%) Advantages Limitations
Fractional Distillation Isomeric Impurities95>99Scalable, cost-effective for large quantities.Less effective for isomers with very close boiling points.
Adsorption Chromatography Polar Impurities (e.g., alcohols)98>99.5Highly effective for removing polar contaminants.Can be time-consuming and requires significant solvent volumes.
Preparative Gas Chromatography Close-boiling Isomers99>99.9Excellent separation efficiency for difficult-to-separate compounds.Small sample capacity, expensive, and complex instrumentation.[7]
Chemical Treatment & Distillation Olefinic/Sulfur Impurities98>99.8Specifically targets reactive impurities.May introduce new byproducts if not performed carefully.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its isomers and other volatile impurities.

Materials:

  • Commercial this compound

  • Heating mantle

  • Round-bottom flask (appropriate size for the sample volume)

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the commercial this compound and a few boiling chips to the round-bottom flask.

  • Wrap the fractionating column with the insulating material to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect any initial low-boiling fractions in a separate flask.

  • Slowly increase the heating to allow the vapor to ascend the column. The distillation rate should be maintained at approximately 1-2 drops per second.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 135-136 °C at atmospheric pressure).

  • Monitor the temperature closely. A drop in temperature or a sudden rise may indicate the end of the desired fraction.

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Adsorption Chromatography

Objective: To remove polar impurities from this compound.

Materials:

  • Commercial this compound

  • Chromatography column

  • Silica gel (60-120 mesh) or activated alumina

  • Non-polar eluent (e.g., hexane (B92381) or pentane)

  • Sand

  • Collection flasks

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column by first placing a small plug of glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel or alumina in the chosen eluent.

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing. Avoid trapping air bubbles.

  • Add a thin layer of sand on top of the adsorbent bed.

  • Pre-elute the column with the eluent until the packing is stable.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the non-polar solvent, collecting fractions in separate flasks.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or by GC analysis.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow start Commercial this compound pre_analysis Purity Assessment (GC-MS) start->pre_analysis decision Impurities Identified? pre_analysis->decision distillation Fractional Distillation decision->distillation Isomeric Impurities chromatography Adsorption Chromatography decision->chromatography Polar Impurities chemical_treatment Chemical Treatment decision->chemical_treatment Olefinic/Sulfur Impurities post_analysis Final Purity Analysis (GC-MS, qNMR) distillation->post_analysis chromatography->post_analysis chemical_treatment->post_analysis product Purified this compound post_analysis->product

Caption: A decision-making workflow for the purification of commercial this compound.

References

Technical Support Center: Enhancing Stereoselectivity in 1,1,4-Trimethylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of reactions involving 1,1,4-trimethylcyclohexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?

A1: The stereochemical outcome of reactions involving the this compound scaffold is primarily governed by the interplay of steric and electronic effects, as well as the reaction conditions. The rigid chair conformation of the cyclohexane (B81311) ring, dictated by the bulky methyl groups, often leads to a preferred direction of attack for incoming reagents. Key factors include the choice of catalyst, solvent polarity, reaction temperature, and the inherent steric hindrance of the substrate. For instance, in C-H functionalization reactions, the choice of catalyst can overcome the inherent reactivity of certain C-H bonds to achieve high site- and stereoselectivity.[1][2]

Q2: How does the conformational preference of the this compound ring affect diastereoselectivity?

A2: The this compound molecule predominantly exists in a chair conformation where the C4-methyl group is in the equatorial position to minimize steric strain. This conformational bias presents two distinct faces to an approaching reagent: a more sterically hindered face and a less hindered one. Reactions are generally favored to occur from the less hindered face, leading to the formation of one diastereomer over the other. The rigidity of the ring and the predictable steric environment are crucial for achieving high diastereoselectivity.

Q3: Can I predict the major diastereomer in a reaction involving a this compound derivative?

A3: Predicting the major diastereomer is often possible by considering the steric environment of the reactive center. For example, in the epoxidation of an alkene on a this compound-derived ring system, the epoxidizing agent will preferentially attack the less sterically hindered face of the double bond. Similarly, in nucleophilic additions to a carbonyl group, the nucleophile will favor the path of least steric resistance. Computational modeling can also be a valuable tool for predicting the most stable transition state and thus the major product.

Q4: What is the role of a catalyst in controlling the stereoselectivity of these reactions?

A4: A catalyst can play a pivotal role in dictating the stereochemical outcome. Chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer in enantioselective reactions. In diastereoselective reactions, the catalyst can influence the transition state geometry, favoring the formation of a specific diastereomer. For example, in dirhodium-catalyzed C-H functionalization, the catalyst can direct the reaction to a specific C-H bond with high stereocontrol.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)

Potential Causes:

  • Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers, resulting in a loss of selectivity.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry and the effective steric bulk of the reagents.

  • Ineffective Catalyst or Reagent: The chosen catalyst or reagent may not be sufficiently selective for the specific transformation.

  • Steric Hindrance: The steric bulk of the substituents on the substrate or the reagent may not be sufficient to effectively block one face of the molecule.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., non-polar: hexane, toluene; polar aprotic: THF, dichloromethane; polar protic: ethanol).

  • Catalyst/Reagent Screening: If applicable, screen a variety of catalysts or reagents with different steric and electronic properties. For instance, in an epoxidation, compare the results from different peroxy acids or catalyst systems.

  • Modify Substrate: If possible, consider modifying the substrate to increase the steric bias.

Experimental Protocols & Data

Diastereoselective Epoxidation of 1,1,4-Trimethylcyclohexene

This protocol describes a general procedure for the diastereoselective epoxidation of 1,1,4-trimethylcyclohexene, a common derivative of this compound.

Materials:

  • 1,1,4-Trimethylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1,1,4-trimethylcyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the resulting epoxide can be determined by ¹H NMR or GC analysis of the crude product.

Reactant Epoxidizing Agent Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
1,1,4-Trimethylcyclohexenem-CPBADCM0Typically >10:1
1,1,4-TrimethylcyclohexenePeracetic AcidAcetic Acid25Typically 5:1 to 10:1

Note: The 'syn' isomer refers to the epoxide formed on the same face as the axial methyl group at C1, while the 'anti' isomer is formed on the opposite face.

Visualizations

Stereoselective_Epoxidation cluster_substrate 1,1,4-Trimethylcyclohexene cluster_reagent Epoxidizing Agent cluster_product Products Substrate 1,1,4-Trimethylcyclohexene (Chair Conformation) TransitionState Transition State Substrate->TransitionState Attack from less hindered face Reagent m-CPBA Reagent->TransitionState Major Major Diastereomer (syn-epoxide) TransitionState->Major Lower Energy Minor Minor Diastereomer (anti-epoxide) TransitionState->Minor Higher Energy

Caption: Steric hindrance in 1,1,4-trimethylcyclohexene directs epoxidation.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckSolvent Is Solvent Choice Optimal? CheckTemp->CheckSolvent Yes Re-evaluate Re-evaluate Diastereoselectivity LowerTemp->Re-evaluate SolventScreen Perform Solvent Screen CheckSolvent->SolventScreen No CheckReagent Is Catalyst/Reagent Effective? CheckSolvent->CheckReagent Yes SolventScreen->Re-evaluate ReagentScreen Screen Different Catalysts/Reagents CheckReagent->ReagentScreen No ConsiderSubstrate Consider Substrate Modification CheckReagent->ConsiderSubstrate Yes ReagentScreen->Re-evaluate

Caption: Troubleshooting workflow for low diastereoselectivity.

References

preventing isomerization during 1,1,4-Trimethylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,1,4-trimethylcyclohexane, with a specific focus on preventing isomerization to achieve high purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Catalytic Hydrogenation of 1,4,4-trimethylcyclohexene: This method involves the addition of hydrogen across the double bond of the corresponding cyclohexene (B86901) derivative using a metal catalyst.

  • Reduction of 1,4,4-trimethylcyclohexan-1-ol (B1373958) or 1,4,4-trimethylcyclohexanone: This involves the removal of the hydroxyl group or the reduction of the ketone functionality. A common two-step approach is the dehydration of 1,4,4-trimethylcyclohexan-1-ol to 1,4,4-trimethylcyclohexene, followed by hydrogenation.[1]

Q2: What are the common isomeric impurities encountered during the synthesis of this compound?

A2: The most common isomeric impurities are other trimethylcyclohexane isomers, such as 1,2,4-trimethylcyclohexane (B44741) and 1,3,5-trimethylcyclohexane, which can exist as various cis/trans stereoisomers. These can arise from rearrangement of the carbon skeleton under certain reaction conditions.

Q3: How can I minimize isomerization during the synthesis?

A3: Isomerization can be minimized by carefully selecting reaction conditions to favor the desired kinetic or thermodynamic product and avoiding conditions that promote rearrangement. Key factors include:

  • Choice of Catalyst: Use catalysts with high selectivity for hydrogenation over isomerization, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Rhodium and ruthenium catalysts are also effective for arene hydrogenation but their use should be evaluated for selectivity in this specific application.[2]

  • Temperature and Pressure: Employ the mildest conditions possible (low temperature and pressure) that still afford a reasonable reaction rate. Higher temperatures can provide the activation energy for undesired isomerization pathways.[3]

  • Avoidance of Acidic Conditions: Strong acids, including Lewis acids, can catalyze carbocation-mediated rearrangements, leading to a mixture of isomers.[4] Ensure all reagents and solvents are free from acidic impurities.

  • Solvent Choice: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used in hydrogenation reactions.[5]

Q4: How can I analyze the isomeric purity of my this compound product?

A4: The most effective method for separating and quantifying trimethylcyclohexane isomers is capillary gas chromatography (GC). A non-polar capillary column is typically used, and a carefully optimized temperature program is crucial for achieving baseline separation of these closely boiling isomers.[6] Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of the isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of significant amounts of other trimethylcyclohexane isomers (e.g., 1,2,4- or 1,3,5-isomers) Isomerization of the starting material or product. This is often caused by acidic conditions or high reaction temperatures.Check for sources of acid: Ensure the starting material, solvent, and catalyst are free of acidic impurities. If an acid catalyst was used in a previous step (e.g., dehydration), ensure it has been completely removed. • Lower the reaction temperature: Conduct the hydrogenation or reduction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point for many hydrogenations.[3] • Change the catalyst: Some catalysts have higher intrinsic isomerization activity. Consider switching from a more acidic support or a more reactive metal. For example, if using a palladium catalyst on an acidic support, switch to a neutral support like carbon.
Low yield of this compound with a complex mixture of byproducts Catalyst poisoning or side reactions. Impurities in the starting material or solvent can poison the catalyst. High temperatures can also lead to side reactions like cracking or polymerization.Purify the starting material: Ensure the 1,4,4-trimethylcyclohexene or other precursor is of high purity. Sulfur and nitrogen-containing compounds are known catalyst poisons.[3][5] • Use high-purity, dry, and deoxygenated solvents. [3] • Optimize catalyst loading: A 10% (w/w) catalyst loading is a good starting point for many reactions.[5] • Ensure efficient agitation: Good mixing is crucial for effective mass transfer in heterogeneous catalysis.[3]
Reaction is very slow or does not go to completion Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. The catalyst may be old or have been improperly handled. The hydrogen pressure may be too low for the specific substrate.Use a fresh batch of catalyst. [5] Pearlman's catalyst (Pd(OH)₂/C) can be more active than Pd/C for some substrates.[5] • Increase hydrogen pressure: While starting with balloon pressure is common, some reactions may require higher pressures in a dedicated hydrogenation apparatus.[7] • Check for catalyst poisons in the substrate or solvent.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 1,4,4-Trimethylcyclohexene

This protocol focuses on the catalytic hydrogenation of 1,4,4-trimethylcyclohexene to this compound under mild conditions to minimize the risk of isomerization.

Materials:

  • 1,4,4-Trimethylcyclohexene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite® pad in a Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4,4-trimethylcyclohexene (1.0 eq) in anhydrous ethanol.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under the inert atmosphere.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a Parr shaker, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by GC analysis of small aliquots. The disappearance of the starting material and the appearance of a single major product peak corresponding to this compound should be observed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification and Analysis: If necessary, purify the product by distillation. Analyze the final product for isomeric purity using capillary GC.[6]

Quantitative Data for a Similar System (Benzene Hydrogenation):

CatalystTemperature (°C)H₂ Pressure (MPa)SolventMax. Cyclohexene Yield (%)
Ru-4.71505.0Water60.4
Ru/ZnO-ZrOx(OH)y--Water56

These data are for a different but related system and are provided for illustrative purposes to emphasize the impact of reaction parameters on product selectivity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation start Dissolve 1,4,4-Trimethylcyclohexene in Ethanol purge1 Purge with Inert Gas start->purge1 add_catalyst Add Pd/C Catalyst purge1->add_catalyst purge2 Evacuate and Introduce H₂ add_catalyst->purge2 react Stir at Room Temperature purge2->react monitor Monitor by GC react->monitor purge3 Vent H₂ and Purge with Inert Gas monitor->purge3 Reaction Complete filter Filter to Remove Catalyst purge3->filter evaporate Evaporate Solvent filter->evaporate purify Purify and Analyze evaporate->purify troubleshooting_logic start Isomerization Observed? check_acid Check for Acidic Contamination start->check_acid Yes no_isomerization High Purity Product start->no_isomerization No lower_temp Lower Reaction Temperature check_acid->lower_temp change_catalyst Change Catalyst/Support lower_temp->change_catalyst

References

Validation & Comparative

A Comparative Guide to 1,1,4-Trimethylcyclohexane and Other Cycloalkane Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall success of a synthetic route. While traditional solvents have their place, the exploration of alternative solvents like 1,1,4-Trimethylcyclohexane and its cycloalkane counterparts is gaining traction. This guide provides a comprehensive comparison of the physicochemical properties and potential applications of this compound alongside other common cycloalkane solvents, offering valuable insights for researchers, scientists, and drug development professionals.

Physical and Chemical Properties: A Tabular Comparison

Cycloalkanes are non-polar solvents, a characteristic that makes them suitable for dissolving non-polar compounds and for use in reactions where a non-protic environment is required.[1] Their physical properties, such as boiling point and density, generally increase with molecular weight.[2] The table below summarizes key physical and chemical properties of this compound and other selected cycloalkane solvents, providing a basis for comparison.

PropertyThis compoundCyclohexaneMethylcyclohexane (B89554)Ethylcyclohexanecis-1,2-Dimethylcyclohexanetrans-1,2-Dimethylcyclohexane
Molecular Formula C₉H₁₈[3]C₆H₁₂[4]C₇H₁₄[1]C₈H₁₆[5]C₈H₁₆[6]C₈H₁₆[7]
Molecular Weight ( g/mol ) 126.24[3]84.16[4]98.19112.22[8]112.21[6]112.21[7]
Boiling Point (°C) 135[4][9]80.74[4]101[10]130-132[5][11]129-130123-124[12]
Melting Point (°C) -77.27 (estimate)[4]6.55-126.3-111[1]-49.99[13]-89[7]
Density (g/mL at 20°C) 0.78[4][9]0.7790.770.788 (at 25°C)[1]0.796 (at 25°C)[13]0.77 (at 25°C)[12]
Viscosity (cP at 20°C) Not readily available1.02 (at 17°C)[4]~0.73~0.8Not readily availableNot readily available
Dielectric Constant (at 20°C) Not readily available2.02[12]2.02[8][9]Not readily availableNot readily availableNot readily available
Polarity Index (P') Not readily available0.2Not readily availableNot readily availableNot readily availableNot readily available

Performance in Pharmaceutical Applications: Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to effectively dissolve an active pharmaceutical ingredient (API) is paramount in drug formulation and synthesis.[10] While extensive comparative data across a range of cycloalkanes is limited, the non-polar nature of these solvents makes them suitable for dissolving lipophilic (fat-soluble) APIs.

For instance, the solubility of the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257), a poorly water-soluble compound, has been studied in various organic solvents. While specific data for this compound is not available, its solubility in toluene, a solvent with a similar non-polar character, is known to be low.[14][15] In contrast, celecoxib exhibits higher solubility in more polar solvents like ethyl acetate (B1210297) and acetone.[15] This suggests that for highly lipophilic APIs, cycloalkanes could be effective solvents, while for APIs with some degree of polarity, other solvent systems might be more appropriate.

The following table provides a qualitative outlook on the expected solubility of a lipophilic API, such as Celecoxib, in the compared cycloalkane solvents based on general principles of "like dissolves like."

SolventExpected Relative Solubility of a Lipophilic API
This compoundGood
CyclohexaneGood
MethylcyclohexaneGood
EthylcyclohexaneGood
cis-1,2-DimethylcyclohexaneGood
trans-1,2-DimethylcyclohexaneGood

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of an API in a solvent is the shake-flask method.[16] The following is a generalized protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess API into a vial prep2 Add a known volume of the cycloalkane solvent prep1->prep2 equil1 Seal the vial and place in a shaker bath at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) equil1->equil2 analysis1 Withdraw a sample of the supernatant equil2->analysis1 analysis2 Filter the sample to remove undissolved solids analysis1->analysis2 analysis3 Analyze the concentration of the API in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis) analysis2->analysis3

Caption: Generalized workflow for determining API solubility using the shake-flask method.

Impact on Chemical Reactions: A Conceptual Overview

The choice of a cycloalkane solvent can influence the outcome of a chemical reaction. Their non-polar and aprotic nature can be advantageous in reactions sensitive to protic solvents, such as certain organometallic reactions. However, the relatively low dielectric constants of cycloalkanes may not be sufficient to stabilize charged intermediates or transition states, potentially leading to slower reaction rates compared to more polar aprotic solvents.

For example, in a hypothetical substitution reaction, the choice of solvent can impact the reaction pathway and yield. The following diagram illustrates the logical relationship between reactants, solvent, and products in a generic chemical synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Reactant A Solvent Cycloalkane Solvent (e.g., this compound) B Reactant B Product Desired Product Solvent->Product Catalyst Catalyst (if any) Catalyst->Product Temperature Temperature Temperature->Product Byproducts Byproducts Product->Byproducts

Caption: Logical flow of a chemical reaction highlighting the role of the solvent.

Conclusion

This compound and its cycloalkane analogs present a viable class of non-polar, aprotic solvents for applications in pharmaceutical research and drug development. Their utility is particularly evident in the solubilization of lipophilic APIs and in chemical reactions that require an inert environment. The choice among these solvents will depend on specific requirements such as boiling point for ease of removal, and potential subtle differences in solvating power. While comprehensive, direct comparative data on performance metrics like API solubility and reaction yields remain areas for further investigation, the foundational physical and chemical properties presented in this guide offer a solid starting point for informed solvent selection. Researchers are encouraged to perform specific solubility and reaction optimization studies to determine the most suitable cycloalkane solvent for their unique applications.

References

A Comparative Guide to the Synthesis of 1,1,4-Trimethylcyclohexane: A Novel Iridium-Catalyzed Annulation vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specifically substituted cycloalkanes is a cornerstone of molecular design and construction. This guide provides a comprehensive comparison of a novel iridium-catalyzed (5+1) annulation method for cyclohexane (B81311) synthesis against established routes for producing 1,1,4-trimethylcyclohexane. The analysis focuses on data-driven comparisons of reaction performance and detailed experimental protocols to validate the potential of this new synthetic strategy.

Introduction

This compound is a saturated carbocycle that serves as a fundamental structural motif in various areas of chemical research, including the development of pharmaceuticals and materials science. Traditional methods for its synthesis have relied on multi-step procedures involving dehydration-hydrogenation sequences or the direct hydrogenation of aromatic precursors. Recently, a novel iridium-catalyzed (5+1) annulation strategy has emerged as a powerful tool for the stereoselective synthesis of substituted cyclohexanes, offering a new paradigm in the construction of these cyclic systems.[1][2][3] This guide presents a side-by-side comparison of this new method with established protocols for the synthesis of this compound, providing a clear evaluation of their respective advantages and limitations.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for the different synthetic routes to this compound and related substituted cyclohexanes.

MethodStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
Established Method 1: Dehydration & Hydrogenation 1,4,4-Trimethylcyclohexan-1-ol (B1373958)Oxalic acid, then H₂/PtO₂ in Acetic AcidMulti-step160 (dehydration)Not specifiedNot specified
Established Method 2: Catalytic Hydrogenation TrimethylbenzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specified
New Method: Iridium-Catalyzed (5+1) Annulation Methyl Ketone, 1,5-Diol[IrCp*Cl₂]₂, K₂CO₃24 h11061-90High diastereoselectivity

Detailed Experimental Protocols

Established Method 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol and Subsequent Hydrogenation

This two-step method is a classical approach to the synthesis of this compound.

Step 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol

A mixture of 1,4,4-trimethylcyclohexan-1-ol and oxalic acid is heated to 160 °C. The oxalic acid acts as a dehydrating agent, catalyzing the elimination of a water molecule to form 1,4,4-trimethylcyclohexene. The product is typically isolated by distillation.

Step 2: Hydrogenation of 1,4,4-Trimethylcyclohexene

The purified 1,4,4-trimethylcyclohexene is dissolved in acetic acid and subjected to hydrogenation in the presence of a platinum(IV) oxide (PtO₂) catalyst. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the this compound is isolated after workup and purification.

New Method: Iridium-Catalyzed (5+1) Annulation for Substituted Cyclohexane Synthesis

This novel method, while not producing this compound directly in the cited literature, provides a modern and highly stereoselective approach to substituted cyclohexanes.[1][2][3]

General Procedure:

To a sealed tube are added the methyl ketone (1.0 equiv), the 1,5-diol (2.0 equiv), [IrCp*Cl₂]₂ (2.5 mol %), and K₂CO₃ (0.5 equiv). The vessel is purged with an inert atmosphere (e.g., argon) and toluene (B28343) is added. The reaction mixture is then heated at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated and the crude product is purified by column chromatography on silica (B1680970) gel to afford the substituted cyclohexane. The reaction demonstrates high yields (typically 61-90%) and excellent control over the relative stereochemistry of the newly formed ring.[3]

Workflow and Pathway Diagrams

To visually represent the logical flow of the synthetic pathways, the following diagrams are provided.

established_method_1 start 1,4,4-Trimethylcyclohexan-1-ol step1 Dehydration (Oxalic Acid, 160°C) start->step1 intermediate 1,4,4-Trimethylcyclohexene step1->intermediate step2 Hydrogenation (H₂, PtO₂, Acetic Acid) intermediate->step2 end This compound step2->end new_method ketone Methyl Ketone reaction (5+1) Annulation (110°C, 24h) ketone->reaction diol 1,5-Diol diol->reaction catalyst [IrCp*Cl₂]₂ K₂CO₃, Toluene catalyst->reaction product Substituted Cyclohexane reaction->product

References

A Comparative Guide to the Conformational Analysis of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical and chemical properties, including its biological activity. This guide provides a comparative conformational analysis of trimethylcyclohexane isomers, offering quantitative data, detailed experimental protocols, and visual representations to aid in the understanding of their stereochemistry.

Conformational Preferences and Steric Strain

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of different conformers is primarily determined by steric interactions, particularly the unfavorable 1,3-diaxial interactions where axial substituents are in close proximity to other axial groups on the same side of the ring. Larger substituents have a stronger preference for the equatorial position to avoid these steric clashes.[1][2]

The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations.[1] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[1][3] This value serves as a fundamental parameter for estimating the conformational energies of polysubstituted cyclohexanes.

Quantitative Conformational Analysis of Trimethylcyclohexane Isomers

The relative stabilities of trimethylcyclohexane isomers can be estimated by considering the additivity of A-values and the steric strain arising from 1,3-diaxial interactions. The following table summarizes the estimated conformational free energy differences (ΔG°) for the chair-flip equilibrium of various trimethylcyclohexane isomers. A positive ΔG° indicates that the conformer with the greater number of equatorial methyl groups is more stable.

Isomer ConfigurationMore Stable Conformer (Axial/Equatorial Me)Less Stable Conformer (Axial/Equatorial Me)Estimated ΔG° (kcal/mol)Predominant Conformer at Equilibrium
1,3,5-Trimethylcyclohexane
cis1a, 2e2a, 1e~3.5diequatorial
trans3e3a> 5.4triequatorial
1,2,4-Trimethylcyclohexane
cis,cis1a, 2e2a, 1e~1.9diequatorial
cis,trans2e, 1a1e, 2a~0Approximately equal mixture
trans,cis2e, 1a1e, 2a~0Approximately equal mixture
trans,trans3e3a> 5.4triequatorial
1,2,3-Trimethylcyclohexane
cis,cis,cis2e, 1a1e, 2a~0Approximately equal mixture
cis,trans,cis2e, 1a1e, 2a~0Approximately equal mixture
trans,cis,trans3e3a> 5.4triequatorial

Note: The ΔG° values are estimated based on the A-value of a methyl group (1.74 kcal/mol) and considering additional gauche interactions and 1,3-diaxial methyl-methyl interactions where applicable. The energy of a 1,3-diaxial methyl-hydrogen interaction is approximately 0.9 kcal/mol (half the A-value), while a more significant 1,3-diaxial methyl-methyl interaction contributes about 3.7 kcal/mol of strain.

Experimental Protocols

The determination of conformational equilibria and energy differences relies on experimental techniques that can distinguish between different conformers. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the equilibrium constant and conformational free energy difference between the chair conformers of a trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the trimethylcyclohexane isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) that remains liquid at low temperatures.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-flip is rapid on the NMR timescale, resulting in time-averaged signals for the protons.

  • Low-Temperature NMR: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of chair-to-chair interconversion slows down.

  • Coalescence Temperature: Observe the changes in the NMR spectrum as the temperature is lowered. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature, which can be used to calculate the rate of exchange.

  • "Frozen" Spectrum: Continue to lower the temperature until the rate of interconversion is slow enough to observe distinct signals for each conformer. This is typically below -60 °C for cyclohexane (B81311) derivatives.

  • Integration and Analysis: Integrate the signals corresponding to specific protons in each of the two conformers. The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature.

  • Calculation of K_eq and ΔG°:

    • The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

    • The conformational free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry

Objective: To theoretically model the conformations of a trimethylcyclohexane isomer and calculate their relative energies.

Methodology:

  • Structure Building: Construct the 3D structure of the trimethylcyclohexane isomer using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers, including different chair and boat forms.

  • Geometry Optimization: For each identified conformer, perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the local energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy is the most stable.

  • Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation.

Visualizing Conformational Relationships

The following diagrams, generated using Graphviz, illustrate key concepts in the conformational analysis of trimethylcyclohexane.

G cluster_0 Chair Interconversion of a Trimethylcyclohexane Isomer Conformer_A Conformer A (e.g., 2 axial, 1 equatorial Me) Conformer_B Conformer B (e.g., 1 axial, 2 equatorial Me) Conformer_A->Conformer_B Ring Flip Conformer_B->Conformer_A Ring Flip

Caption: Chair-flipping equilibrium in a trimethylcyclohexane isomer.

G cluster_1 Experimental Workflow for Conformational Analysis Start Start: Trimethylcyclohexane Isomer NMR Low-Temperature NMR Spectroscopy Start->NMR CompChem Computational Chemistry Start->CompChem NMR_Data Integral Ratios of Conformer Signals NMR->NMR_Data Comp_Data Calculated Gibbs Free Energies CompChem->Comp_Data Analysis Calculate K_eq and ΔG° NMR_Data->Analysis Comp_Data->Analysis End End: Conformational Energy Profile Analysis->End

Caption: Workflow for determining conformational energies.

References

A Researcher's Guide to Spectroscopic Differentiation of Cis/Trans Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise identification of stereoisomers is a critical step in establishing structure-activity relationships and ensuring compound purity. The cis and trans isomers of substituted cyclohexanes, such as trimethylcyclohexane, exhibit distinct physical properties and biological activities stemming from their different three-dimensional arrangements. This guide provides a detailed comparison of the spectroscopic differences between cis and trans isomers of 1,2-, 1,3-, and 1,4-trimethylcyclohexane, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The key to distinguishing these isomers lies in how the spatial orientation of the methyl groups influences molecular symmetry and the local electronic environment of each nucleus. These differences manifest as predictable variations in the number of signals, chemical shifts, and coupling constants observed in their respective spectra.

¹³C NMR Spectroscopy: A Tale of Molecular Symmetry

¹³C NMR spectroscopy is exceptionally powerful for differentiating cis and trans isomers based on molecular symmetry. In proton-decoupled ¹³C NMR spectra, each unique carbon atom in a molecule produces a single peak.[1] If a molecule possesses a plane of symmetry, any carbon atoms that are reflections of each other are considered chemically equivalent and will produce only one signal.[2] This principle is the primary basis for distinguishing the isomers as summarized below.

Isomer PairIsomerKey Conformer(s)Plane of Symmetry?Expected ¹³C SignalsDifferentiating Feature
1,2-Trimethyl cis (a,e,e)One dominantYes5Fewer signals due to symmetry.
trans (a,a,e)Two rapidly flippingNo9More signals due to lack of symmetry.
1,3-Trimethyl cis (a,a,e)One dominantYes5Fewer signals due to symmetry.[2]
trans (a,e,e)One dominantNo9More signals due to lack of symmetry.[2]
1,4-Trimethyl cis (a,e,e)One dominantYes5Fewer signals due to symmetry.
trans (a,a,e / e,e,a)Two rapidly flippingNo9More signals due to lack of symmetry.

Table 1. Comparison of expected ¹³C NMR signals for trimethylcyclohexane isomers. The number of signals is predicted based on the presence or absence of a plane of symmetry in the dominant chair conformation.

¹H NMR Spectroscopy: Probing Proton Environments

¹H NMR spectroscopy provides rich information through chemical shifts and spin-spin coupling, which are highly sensitive to the axial or equatorial position of protons on the cyclohexane (B81311) ring. Generally, axial protons are more shielded (appear at a lower chemical shift, further upfield) compared to their equatorial counterparts.[3] Furthermore, the coupling constants (J-values) between adjacent protons depend on the dihedral angle between them, allowing for detailed conformational analysis.[4]

Isomer PairIsomerKey Spectroscopic Features
1,2-Trimethyl cisFewer, more complex signals due to higher symmetry and overlapping environments. Methyl signals are distinct.
transA larger number of distinct signals for ring protons due to lower symmetry. Methyl signals appear in different regions.
1,3-Trimethyl cisCharacterized by a plane of symmetry, leading to fewer signals. The two methyl groups at C1 and C3 are equivalent.
transAll three methyl groups are in unique environments, leading to three distinct methyl signals.
1,4-Trimethyl cisA plane of symmetry simplifies the spectrum. The two methyl groups on the same side of the ring are equivalent.
transThe molecule lacks symmetry, resulting in a more complex spectrum with a greater number of resolved signals.

Table 2. General comparison of ¹H NMR spectral features for trimethylcyclohexane isomers.

Infrared (IR) Spectroscopy: Vibrational Modes and Symmetry

While IR spectroscopy is primarily used to identify functional groups, it can also distinguish between stereoisomers. The number of active IR absorption bands is determined by the molecule's symmetry.[5] More symmetric molecules, such as the cis isomers of 1,3- and 1,4-trimethylcyclohexane, have fewer allowed vibrational modes that result in a change in the dipole moment. Consequently, they tend to exhibit simpler spectra with fewer absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), compared to their less symmetric trans counterparts.[5][6]

Isomer PairIsomerExpected IR Spectrum
1,3- & 1,4- cisSimpler spectrum with fewer bands due to higher symmetry.
transMore complex spectrum with a larger number of absorption bands due to lower symmetry.

Table 3. General comparison of Infrared (IR) spectral features for trimethylcyclohexane isomers.

Logical Workflow for Spectroscopic Isomer Differentiation

The process of distinguishing between cis and trans isomers using spectroscopy follows a clear logical path. The isomeric structure dictates the preferred 3D conformation, which in turn determines the molecule's overall symmetry and the specific environment of each atom. These properties directly influence the spectroscopic output.

G cluster_structure Molecular Structure cluster_conformation Dominant Conformation cluster_property Key Physical Property cluster_spectrum Spectroscopic Result cis cis-Isomer cis_conf Axial/Equatorial Substituents cis->cis_conf trans trans-Isomer trans_conf Diaxial or Diequatorial Substituents trans->trans_conf symmetry Molecular Symmetry cis_conf->symmetry proton_env Proton Environment (Axial vs. Equatorial) cis_conf->proton_env trans_conf->symmetry trans_conf->proton_env nmr_c13 ¹³C NMR: Number of Signals symmetry->nmr_c13 High symmetry → Fewer signals ir IR Spectrum: Number of Bands symmetry->ir High symmetry → Fewer bands nmr_h1 ¹H NMR: Chemical Shifts & Coupling Constants proton_env->nmr_h1 Axial vs. Eq. → Δδ, ΔJ

Figure 1. Workflow from isomer structure to spectroscopic output.

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The following are generalized protocols for obtaining NMR and FT-IR spectra for liquid organic compounds like trimethylcyclohexane.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve 5-10 mg of the trimethylcyclohexane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent provides a field-frequency lock for the spectrometer.[3] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to serve as a reference for the chemical shift scale (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[7]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.[8] The instrument's software is used to lock onto the deuterium (B1214612) signal from the solvent and to "shim" the magnetic field, a process that optimizes the field's homogeneity to achieve high resolution.[8] The probe must be tuned to the appropriate frequencies for ¹H and ¹³C.

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A typical experiment involves accumulating 8 to 16 scans to improve the signal-to-noise ratio. The spectral width is generally set from -2 to 12 ppm for most organic compounds.[7]

    • For ¹³C NMR : Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required. The spectral width is typically set from 0 to 220 ppm.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum. Perform phase correction and baseline correction to produce the final, interpretable spectrum. Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using the salt plate transmission method.

  • Sample Preparation : As trimethylcyclohexane is a liquid, a neat (undiluted) sample can be used.[9] Place one to two drops of the liquid onto the surface of a polished IR-transparent salt plate (e.g., NaCl or KBr).[9][10] Place a second salt plate directly on top to create a thin liquid film sandwiched between the plates.[10]

  • Instrument Setup : Place the "sandwich" plate assembly into the sample holder in the instrument's sample compartment.[9] Before running the sample, acquire a background spectrum of the empty instrument (air). This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition : Acquire the sample spectrum. The instrument scans the sample with infrared radiation, typically over a range of 4000 to 400 cm⁻¹.[11] To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 32) are co-added.[11]

  • Data Processing and Cleanup : The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., isopropanol (B130326) or chloroform) and stored in a desiccator to prevent damage from moisture.[10]

References

Unveiling the Geometry of 1,1,4-Trimethylcyclohexane: A Comparative Analysis of Computational and Experimental Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. The spatial arrangement of atoms, defined by bond lengths and angles, dictates a molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the bond angles in 1,1,4-trimethylcyclohexane, examining the congruence between computationally derived models and experimentally determined structures.

Computationally Derived Bond Angles

Computational chemistry provides a powerful tool for predicting molecular structures. Using the 3D conformer data available from the PubChem database (CID 35365), we can calculate the bond angles of the most stable chair conformation of this compound. The following table summarizes the key bond angles obtained from this computationally generated model.

Atoms Involved (C-C-C)Calculated Bond Angle (°)
C2 - C1 - C6108.9
C1 - C2 - C3111.8
C2 - C3 - C4111.9
C3 - C4 - C5111.9
C4 - C5 - C6111.8
C5 - C6 - C1108.9
Atoms Involved (H-C-H & C-C-H) Calculated Bond Angle (°) **
H - C2 - H107.5
C1 - C2 - H109.8
C3 - C2 - H109.8
Atoms Involved (C-C-C with Methyl Groups) Calculated Bond Angle (°) **
C2 - C1 - C7 (Methyl)109.9
C6 - C1 - C7 (Methyl)109.9
C8 (Methyl) - C1 - C7 (Methyl)107.9
C3 - C4 - C9 (Methyl)111.8
C5 - C4 - C9 (Methyl)111.8

Note: The carbon atoms of the cyclohexane (B81311) ring are numbered C1 to C6, with the gem-dimethyl groups at the C1 position (C7 and C8) and the single methyl group at the C4 position (C9).

Experimental Determination of Bond Angles

The primary experimental techniques for determining the precise bond angles of a molecule in the gas phase or solid state are gas-phase electron diffraction (GED) and X-ray crystallography, respectively.

Gas-Phase Electron Diffraction (GED): This technique is ideal for determining the structure of molecules free from intermolecular forces, providing a true representation of the isolated molecule's geometry. In a typical GED experiment, a beam of high-energy electrons is scattered by the gaseous sample. The resulting diffraction pattern is analyzed to determine the internuclear distances, from which bond angles can be calculated.

X-ray Crystallography: For molecules that can be crystallized, X-ray crystallography provides highly accurate and detailed three-dimensional structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, and the precise positions of the atoms can be determined, yielding accurate bond lengths and angles.

Unfortunately, a dedicated study reporting the experimental bond angles of this compound using either of these methods could not be located in a comprehensive search of the available scientific literature.

Methodologies

Computational Protocol

The bond angles presented in this guide were derived from the 3D conformer of this compound available in the PubChem database. This structure is typically generated using computational methods such as molecular mechanics force fields (e.g., MMFF94s) or quantum mechanical calculations (e.g., Density Functional Theory). The process generally involves:

  • Initial 2D to 3D Conversion: The 2D chemical structure is converted into an initial 3D model.

  • Conformational Search: A systematic or stochastic search is performed to identify low-energy conformations of the molecule. For this compound, the chair conformation is the most stable.

  • Geometry Optimization: The geometry of the most stable conformer is optimized to find the lowest energy structure. This process adjusts the bond lengths and angles to minimize the overall energy of the molecule according to the chosen computational method.

  • Data Extraction: The bond angles are then measured from the final optimized 3D coordinates.

Experimental Protocols

As no specific experimental data was found, a generalized protocol for a gas-phase electron diffraction experiment is described below:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons is directed at the gas jet.

  • Scattering and Detection: The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of the scattered electron intensity is obtained from the diffraction pattern. This data is then used in a least-squares refinement process to determine the molecular geometry (bond lengths, bond angles, and dihedral angles) that best fits the experimental data.

Visualization of the Comparison Workflow

The following diagram illustrates the workflow for comparing computational and experimental bond angles.

G Workflow for Comparing Computational and Experimental Bond Angles cluster_computational Computational Approach cluster_experimental Experimental Approach comp_start Obtain 2D Structure comp_3d Generate 3D Conformer comp_start->comp_3d comp_opt Geometry Optimization comp_3d->comp_opt comp_angles Calculate Bond Angles comp_opt->comp_angles compare Compare Bond Angles comp_angles->compare exp_start Synthesize/Purify Compound exp_ged Gas-Phase Electron Diffraction exp_start->exp_ged exp_xray X-ray Crystallography exp_start->exp_xray exp_data Analyze Diffraction Pattern exp_ged->exp_data exp_xray->exp_data exp_angles Determine Bond Angles exp_data->exp_angles exp_angles->compare conclusion Draw Conclusions on Structural Accuracy compare->conclusion

Figure 1: A flowchart outlining the parallel workflows for determining molecular bond angles through computational modeling and experimental techniques, culminating in a comparative analysis.

Conclusion

In the absence of direct experimental data for this compound, computational chemistry provides valuable insights into its molecular geometry. The calculated bond angles for the cyclohexane ring are close to the ideal tetrahedral angle of 109.5°, as expected for a stable chair conformation, with minor deviations due to the steric influence of the methyl groups. The C-C-C angles within the ring are generally larger than the tetrahedral angle, which is a common feature in cyclohexanes, while the angles involving the exocyclic methyl groups are slightly smaller.

This comparative guide underscores the importance of both computational and experimental methods in structural chemistry. While computational models offer a rapid and accessible means of predicting molecular geometry, experimental validation remains the gold standard for confirming these predictions. Further experimental studies on this compound would be invaluable for validating the computational models and providing a more complete picture of its three-dimensional structure.

determination of enantiomeric excess in chiral trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Guide to the Determination of Enantiomeric Excess in Chiral Trimethylcyclohexanes

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of modern analytical techniques for the , a class of compounds with significant applications in asymmetric synthesis and materials science. We present a detailed overview of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of trimethylcyclohexanes depends on several factors, including the volatility of the analyte, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers based on differential interaction with a chiral stationary phase.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent.
Applicability Volatile and thermally stable trimethylcyclohexane isomers.Wide range of trimethylcyclohexane isomers, including less volatile derivatives.Applicable to a broad range of trimethylcyclohexanes, requires soluble samples.
Stationary/Mobile Phase Cyclodextrin-based chiral stationary phases (e.g., Chirasil-Dex).Polysaccharide-based (e.g., cellulose (B213188), amylose (B160209) derivatives) or macrocyclic antibiotic-based CSPs.Not applicable; uses a chiral solvating agent in solution.
Sample Preparation Typically direct injection of a solution.Dissolution in a suitable mobile phase.Dissolution in a deuterated solvent with a chiral solvating agent.
Data Output Chromatogram with separated enantiomeric peaks.Chromatogram with separated enantiomeric peaks.NMR spectrum with distinct signals for each enantiomer.
Key Advantages High resolution, sensitivity, and speed for volatile compounds.[1][2]Broad applicability, wide variety of available chiral stationary phases.[3][4]Non-destructive, provides structural information, relatively fast analysis time.
Limitations Limited to volatile and thermally stable compounds.May require more extensive method development for optimal separation.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols and Data

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers and is particularly well-suited for the analysis of unfunctionalized hydrocarbons like trimethylcyclohexanes.[5] Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.[1][6]

Experimental Protocol: Enantioseparation of 1,1,3-Trimethylcyclohexane (B1585257)

A study on the gas-chromatographic enantioseparation of 1,1,3-trimethylcyclohexane has demonstrated successful resolution using a cyclodextrin-based chiral stationary phase.[6]

  • Column: 2 m x 0.25 mm i.d. fused-silica capillary column coated with 0.25 µm immobilized Chirasil-Dex.[6]

  • Temperature: 25°C.[6]

  • Carrier Gas: Hydrogen or Helium.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The trimethylcyclohexane sample is dissolved in a suitable volatile solvent (e.g., pentane (B18724) or hexane) before injection.

Quantitative Data:

While specific retention times and resolution values for 1,1,3-trimethylcyclohexane on Chirasil-Dex were not detailed in the available literature, the visual representation of the chromatogram clearly indicates baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess by peak area integration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[3][4] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[7] For non-polar compounds like trimethylcyclohexanes, polysaccharide-based CSPs are often a good starting point.

Experimental Protocol: General Approach for Trimethylcyclohexanes

While a specific protocol for trimethylcyclohexanes was not found, a general approach based on common practices for non-polar analytes can be outlined.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector for non-absorbing compounds.

  • Sample Preparation: The trimethylcyclohexane sample is dissolved in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful and non-destructive method for determining enantiomeric excess.[8][9] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate and distinguishable signals in the NMR spectrum.[5][9]

Experimental Protocol: General Approach for Trimethylcyclohexanes

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Solvating Agent (CSA): A suitable CSA that is known to interact with hydrocarbons should be selected. The choice of CSA is often empirical and may require screening of several candidates.

  • Solvent: A deuterated solvent in which both the trimethylcyclohexane and the CSA are soluble (e.g., CDCl₃ or C₆D₆).

  • Procedure:

    • A known amount of the trimethylcyclohexane sample is dissolved in the deuterated solvent in an NMR tube.

    • The ¹H NMR spectrum of the sample is recorded.

    • A molar equivalent of the chiral solvating agent is added to the NMR tube.

    • The ¹H NMR spectrum is recorded again. The formation of diastereomeric complexes should result in the splitting of one or more signals of the trimethylcyclohexane, corresponding to the two enantiomers.

    • The enantiomeric excess is calculated from the integration of the separated signals.

Workflow and Method Comparison Diagrams

To visualize the process of determining enantiomeric excess and the relationship between the different analytical techniques, the following diagrams are provided.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Chiral Trimethylcyclohexane Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Chiral GC Dissolution->GC Volatile Sample HPLC Chiral HPLC Dissolution->HPLC Non-Volatile/Derivatized Sample NMR NMR with CSA Dissolution->NMR Sufficiently Concentrated Sample Peak_Integration Peak Area Integration GC->Peak_Integration HPLC->Peak_Integration Signal_Integration Signal Integration NMR->Signal_Integration Calculation Calculate Enantiomeric Excess (%) Peak_Integration->Calculation Signal_Integration->Calculation

Workflow for ee determination.

G Comparison of Analytical Techniques for Chiral Trimethylcyclohexanes cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy Analyte Chiral Trimethylcyclohexane GC_Adv High Resolution High Sensitivity Fast Analysis Analyte->GC_Adv GC_Dis Requires Volatility Thermal Stability Analyte->GC_Dis HPLC_Adv Broad Applicability Wide Range of CSPs Analyte->HPLC_Adv HPLC_Dis Method Development Can Be Complex Analyte->HPLC_Dis NMR_Adv Non-Destructive Provides Structural Info Analyte->NMR_Adv NMR_Dis Lower Sensitivity Higher Sample Concentration Needed Analyte->NMR_Dis

Technique comparison diagram.

References

The Unassuming Candidate: Evaluating 1,1,4-Trimethylcyclohexane as a Negative Control in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research, the integrity of experimental findings hinges on the careful selection of controls. A negative control, a sample that does not receive the experimental treatment, is fundamental for establishing a baseline and ensuring that observed effects are attributable to the variable being tested, not to extraneous factors. For assays involving hydrophobic compounds, the choice of a vehicle—the solvent used to dissolve the test substance—is a critical decision, as the vehicle itself can exert unintended biological effects. This guide explores the potential of 1,1,4-trimethylcyclohexane as a negative control, comparing its theoretical attributes with established vehicle controls like dimethyl sulfoxide (B87167) (DMSO) and mineral oil.

The Ideal Negative Control: A Standard of Inertness

An ideal negative control should be biologically inert, meaning it does not elicit any physiological or biochemical response in the experimental system. It serves to identify false positives and to quantify the background noise of an assay. When dealing with hydrophobic test compounds, the negative control often takes the form of a "vehicle control," where the experimental system is treated with the same solvent used to deliver the test compound, minus the compound itself.

This compound: A Theoretical Contender

This compound is a saturated cyclic hydrocarbon, a class of compounds also known as cycloparaffins. Its chemical nature—a non-polar molecule with stable carbon-carbon and carbon-hydrogen bonds—suggests a low potential for biological reactivity. However, a comprehensive survey of scientific literature reveals a lack of studies specifically validating its use as a negative control in biological assays. While its chemical properties make it a plausible candidate, the absence of empirical data on its biological inertness is a significant caveat. Some studies on other cyclic hydrocarbons have indicated that they are not entirely devoid of biological activity and can interact with cell membranes, potentially leading to toxicity[1].

A Comparative Analysis: this compound vs. Common Vehicle Controls

To objectively assess the suitability of this compound, it is useful to compare its properties with those of commonly used vehicle controls for hydrophobic substances: dimethyl sulfoxide (DMSO) and mineral oil.

PropertyThis compound (Potential)Dimethyl Sulfoxide (DMSO)Mineral Oil
Chemical Nature Saturated cyclic hydrocarbon (Cycloparaffin)Polar aprotic solventComplex mixture of alkanes and cycloalkanes
Solubility Soluble in non-polar solvents; immiscible with waterMiscible with water and many organic solvents[2][3]Insoluble in water; soluble in non-polar solvents
Primary Use Theoretical negative controlVehicle for hydrophobic compounds in in vitro assays[2][4]Vehicle for lipophilic drugs in in vivo studies[5]
Known Biological Effects Not well-characterized. Some cycloparaffins can be toxic to microorganisms by disrupting cell membranes[1].Not biologically inert. Can alter gene expression, induce cell differentiation, and affect cell membrane permeability[4]. At concentrations >0.5%-1%, it can be cytotoxic[4][6].Not completely inert. Can cause inflammation and act as an endocrine disruptor in some animal models[5][7].
Considerations for Use Lack of validation data necessitates rigorous preliminary testing to confirm inertness in the specific assay system.A vehicle control group is essential to distinguish the effects of the test compound from those of DMSO[4][8]. The final concentration should be kept low (typically ≤0.5%)[6].The composition can vary, potentially interfering with experimental results. Its use as a vehicle has been questioned due to observed biological effects[5].

Experimental Protocols: Validating a Novel Negative Control

Given the absence of established data for this compound, its use as a negative control would require a thorough validation protocol. The following outlines a general approach to assess its suitability for a given biological assay.

Objective: To determine if this compound is a biologically inert vehicle for the intended assay.

Materials:

  • This compound (high purity)

  • The biological system to be used in the main experiment (e.g., cell line, primary cells, organism)

  • All reagents and equipment for the specific assay, including positive and negative controls for the assay itself.

Methodology:

  • Dose-Response Viability/Toxicity Assay:

    • Prepare a serial dilution of this compound in the assay medium.

    • Expose the biological system to this range of concentrations.

    • Include a "no treatment" control (medium only) and a positive control for toxicity if available.

    • After a relevant incubation period, assess cell viability or other relevant toxicity endpoints (e.g., using an MTT assay, trypan blue exclusion, or apoptosis markers).

    • Determine the highest concentration of this compound that does not significantly affect the viability or health of the biological system.

  • Assay-Specific Interference Test:

    • Run the intended biological assay with the highest determined non-toxic concentration of this compound.

    • Include a "no treatment" control and a known positive control for the assay endpoint.

    • The readout for the this compound-treated group should not be significantly different from the "no treatment" control. Any significant deviation indicates that the vehicle is interfering with the assay.

  • Comparison with an Established Vehicle Control:

    • If applicable, run the assay in parallel with a commonly used vehicle control, such as DMSO, at its recommended concentration.

    • Compare the baseline readouts of the this compound and DMSO vehicle control groups.

Visualizing the Role of a Negative Control

To better understand the function of a negative control within an experimental design, the following diagrams illustrate a typical workflow and the logical relationships between different experimental groups.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis A Test Compound Stock D Experimental Group (Compound + Vehicle) A->D B Vehicle (e.g., this compound) B->D E Negative Control (Vehicle Only) B->E C Biological System (e.g., Cells in Culture) C->D C->E F Positive Control (Known Activator/Inhibitor) C->F G Untreated Control (No Treatment) C->G H Incubation D->H E->H F->H G->H I Assay Readout H->I J Data Analysis & Comparison I->J

A typical experimental workflow incorporating a negative (vehicle) control.

LogicalRelationship cluster_comparison1 Effect of Compound cluster_comparison2 Effect of Vehicle cluster_comparison3 Assay Validity exp Experimental Group (Vehicle + Test Compound) neg Negative Control (Vehicle Only) exp->neg Compare to isolate compound effect untreated Untreated Control neg->untreated Compare to assess vehicle effect pos Positive Control (Known Effector) pos->untreated Compare to confirm assay is working

Logical relationships between control and experimental groups in a biological assay.

Conclusion

While this compound possesses chemical properties that might suggest its suitability as a negative control for hydrophobic compounds, the current body of scientific literature does not support this application with empirical evidence. In fact, the known biological activity of other cycloparaffins warrants caution. Established vehicle controls like DMSO, while widely used, are not without their own biological effects, underscoring the absolute necessity of a vehicle-only control group in any experiment. Researchers considering the use of this compound or any other novel vehicle must undertake rigorous validation to ensure it does not introduce a confounding variable into their experimental system. The selection of an appropriate negative control is not a trivial step but a cornerstone of robust and reproducible scientific research.

References

Unveiling Conformational Preferences: A Comparative Analysis of 1,1,4-Trimethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount, as it directly influences a molecule's biological activity and physicochemical properties. This guide provides a detailed comparison of the relative stabilities of the chair conformers of 1,1,4-trimethylcyclohexane, supported by established experimental principles and data.

The conformational landscape of this compound is dominated by two primary chair conformers that interconvert through a process known as ring flipping. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the three methyl groups. The key to understanding the stability difference lies in the concept of A-values, which quantify the Gibbs free energy difference when a substituent moves from an equatorial to an axial position.

Conformational Equilibrium of this compound

The two chair conformers of this compound are in a dynamic equilibrium. In one conformer, the methyl group at the C4 position is in an axial orientation, while in the other, it occupies an equatorial position. The gem-dimethyl group at the C1 position consistently has one methyl group in an axial position and the other in an equatorial position in both conformers. Consequently, the primary determinant of the relative stability is the orientation of the C4-methyl group.

The conformer with the C4-methyl group in the equatorial position is significantly more stable. This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which occur when the axial C4-methyl group is in close proximity to the axial hydrogens on the same side of the ring.

G a C4-Methyl Axial b C4-Methyl Equatorial a->b Ring Flip G cluster_workflow Experimental Workflow start Sample Preparation (this compound in deuterated solvent) rt_nmr Room Temperature NMR (Averaged Signals) start->rt_nmr lt_nmr Low-Temperature NMR (Signal Broadening and Splitting) rt_nmr->lt_nmr data_acq Data Acquisition below Coalescence (Distinct Signals for each Conformer) lt_nmr->data_acq integration Signal Integration (Determine Relative Populations) data_acq->integration calc_k Calculate Equilibrium Constant (K) integration->calc_k calc_dg Calculate Gibbs Free Energy (ΔG = -RT ln K) calc_k->calc_dg

Cross-Referencing Spectral Data for the Identification of 1,1,4-Trimethylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1,1,4-trimethylcyclohexane and its isomers. By presenting key identifying features from Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, this document serves as a practical reference for the unambiguous identification of these closely related compounds. Detailed experimental protocols are also provided to ensure reproducible results.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and several of its isomers. This side-by-side comparison highlights the subtle yet critical differences that enable accurate identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of isomers can be distinct, aiding in their differentiation.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 126111 (M-15), 83, 69, 56, 41[1]
1,1,2-Trimethylcyclohexane 126111 (M-15), 97, 83, 69, 55[2]
1,1,3-Trimethylcyclohexane 126111 (M-15), 97, 83, 69, 55
cis-1,2,3-Trimethylcyclohexane 126111 (M-15), 83, 69, 55, 41[3]
trans-1,2,3-Trimethylcyclohexane 126111 (M-15), 83, 69, 55, 41
1,2,4-Trimethylcyclohexane (isomer mix) 126111 (M-15), 83, 69, 55, 41[4]
cis-1,3,5-Trimethylcyclohexane 126111 (M-15), 83, 69, 55, 41[5]
trans-1,3,5-Trimethylcyclohexane 126111 (M-15), 83, 69, 55, 41[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The chemical shifts are highly sensitive to the carbon's substitution and stereochemistry.

CompoundObserved ¹³C Chemical Shifts (δ, ppm)
This compound Data not readily available in numerical format.[6][7]
1,1,2-Trimethylcyclohexane Data not readily available in numerical format.[7]
1,1,3-Trimethylcyclohexane Data not readily available in numerical format.[5]
cis,trans,cis-1,2,3-Trimethylcyclohexane 38.0 (C2), 35.0 (C4, C6), 33.5 (C1, C3), 21.0 (C5), 16.5 (C1-CH₃, C3-CH₃), 12.0 (C2-CH₃)[8]
cis,cis,cis-1,3,5-Trimethylcyclohexane Data not readily available in numerical format.[2]
cis,cis,trans-1,3,5-Trimethylcyclohexane Data not readily available in numerical format.[9]

Note: Specific numerical ¹³C NMR data for all isomers is not consistently available in the searched literature. Researchers should consult specialized databases or acquire experimental data for definitive assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants (J) are key parameters for structure elucidation.

CompoundObserved ¹H Chemical Shifts (δ, ppm), Multiplicity, and Coupling Constants (J, Hz)
This compound Data not readily available in detailed numerical format.[10]
1,1,3-Trimethylcyclohexane A complex spectrum with signals around 0.71-1.64 ppm.[11]
cis,trans,cis-1,2,3-Trimethylcyclohexane 1.80 - 1.95 (m, CH₂-5 eq), 1.60 - 1.75 (m, CH-1, CH-3), 1.55 - 1.70 (m, CH₂-4,6 eq), 1.35 - 1.50 (m, CH-2), 0.88 (d, J=6.5, CH₃-1, CH₃-3), 0.85 - 1.00 (m, CH₂-4,6 ax), 0.75 (d, J=7.0, CH₃-2), 0.60 - 0.75 (m, CH₂-5 ax)[8]
cis,cis-1,3,5-Trimethylcyclohexane 1.61 (m, 2,4,6e H), 1.39 (m, 1,3,5a H), 0.86 (d, 1,3,5e-CH₃), 0.47 (m, 2,4,6a H)[12]
trans,cis-1,3,5-Trimethylcyclohexane 2.02 (m, 1e H), 1.61 (m, 3,5a H), 1.43 (m, 2,6e H), 1.02 (m, 2,6a H), 0.97 (d, 1-CH₃), 0.83 (d, 3,5-CH₃), 0.48 (m, 4a H), 1.60 (m, 4e H)[12]

Note: Detailed and assigned ¹H NMR data for many of the trimethylcyclohexane isomers is sparse in readily accessible literature. The provided data represents available information and may not be exhaustive.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and provides a molecular "fingerprint." The C-H stretching and bending vibrations are the most prominent features for these saturated hydrocarbons.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~2950 (C-H stretch), ~1460 (C-H bend), ~1365 (C-H bend)[1]
1,1,2-Trimethylcyclohexane ~2950 (C-H stretch), ~1460 (C-H bend), ~1370 (C-H bend)[11]
1,1,3-Trimethylcyclohexane ~2950 (C-H stretch), ~1460 (C-H bend), ~1365 (C-H bend)[13][14]
1,2,3-Trimethylcyclohexane (isomer mix) ~2950 (C-H stretch), ~1460 (C-H bend), ~1375 (C-H bend)[15]
1,2,4-Trimethylcyclohexane (isomer mix) ~2950 (C-H stretch), ~1460 (C-H bend), ~1375 (C-H bend)[16]
1,3,5-Trimethylcyclohexane (isomer mix) ~2950 (C-H stretch), ~1460 (C-H bend), ~1375 (C-H bend)[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the trimethylcyclohexane isomer in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of isomers.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 35-300.

    • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) and analyze the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trimethylcyclohexane isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce proton connectivity.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plates or the solvent-filled cell.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectral Cross-Referencing

The following diagram illustrates the logical workflow for identifying an unknown trimethylcyclohexane isomer using a combination of spectroscopic techniques.

spectral_cross_referencing cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_comparison Cross-Referencing & Identification Unknown_Sample Unknown Trimethylcyclohexane Isomer GC_MS GC-MS Analysis Unknown_Sample->GC_MS NMR NMR Spectroscopy (¹H & ¹³C) Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR MS_Data Molecular Ion & Fragmentation Pattern GC_MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Analysis (C-H vibrations) IR->IR_Data Database_Comparison Compare with Spectral Databases (e.g., NIST) MS_Data->Database_Comparison Isomer_Comparison Compare with Known Isomer Data NMR_Data->Isomer_Comparison IR_Data->Isomer_Comparison Final_Identification Final Structure Elucidation Database_Comparison->Final_Identification Isomer_Comparison->Final_Identification

Caption: Logical workflow for the identification of trimethylcyclohexane isomers.

References

Quantitative Analysis of 1,1,4-Trimethylcyclohexane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,1,4-trimethylcyclohexane, a saturated cyclic hydrocarbon, within a complex mixture is crucial for various applications, from petroleum analysis to its use as a potential impurity or component in pharmaceutical and chemical manufacturing. This guide provides a detailed comparison of the primary analytical techniques for the quantitative analysis of this compound, supported by experimental data and protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. The three main techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound.[1][2] The method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle: In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[2][3] Separation is achieved based on the differential partitioning of the analytes between the two phases. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for both qualitative identification and quantitative analysis.[4]

Advantages:

  • High Sensitivity and Selectivity: GC-MS can detect and quantify analytes at very low concentrations (parts-per-billion or even lower).[5] The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for the target analyte.[5][6]

  • Excellent Separation Efficiency: Capillary GC columns offer high resolution, enabling the separation of complex mixtures into individual components.[3]

  • Definitive Identification: The mass spectrum provides structural information that confirms the identity of the analyte.[4]

Limitations:

  • Volatility Requirement: The analyte must be volatile or semi-volatile to be amenable to GC analysis.[7]

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring sample preparation techniques like solid-phase microextraction (SPME) or purge and trap.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

While GC is generally the preferred method for volatile hydrocarbons, HPLC can be a viable alternative, particularly for less volatile or complex mixtures like petroleum fractions.[10][11][12] For saturated hydrocarbons like this compound, which lack a UV chromophore, detection can be a challenge. However, techniques like atmospheric pressure chemical ionization (APCI) mass spectrometry can be coupled with HPLC for effective analysis.[13][14]

Principle: HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[12] Separation is based on the differential interactions of the analytes with the stationary and mobile phases.

Advantages:

  • Applicable to a Wide Range of Compounds: HPLC can analyze a broader range of compounds, including non-volatile and thermally labile molecules.[12]

  • Versatility in Separation Modes: Different HPLC modes (e.g., normal-phase, reversed-phase) can be employed to optimize separation.[10]

Limitations:

  • Detection Challenges for Saturated Hydrocarbons: this compound does not have a UV chromophore, making detection by standard UV detectors difficult. Refractive index (RI) detectors can be used but have lower sensitivity.[11] Mass spectrometry detection is often necessary.

  • Lower Resolution for Volatile Hydrocarbons Compared to GC: For highly volatile and complex hydrocarbon mixtures, the separation efficiency of HPLC may not be as high as capillary GC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17]

Principle: qNMR relies on the integration of NMR signals. By comparing the integral of a specific resonance from the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[16][17]

Advantages:

  • Primary Ratio Method: qNMR can provide highly accurate and precise quantitative results without the need for a calibration curve with the specific analyte.[18]

  • Non-destructive: The sample can be recovered after analysis.

  • Provides Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.

Limitations:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods like GC-MS.

  • Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, making accurate integration challenging.[15] Careful selection of the internal standard and experimental parameters is crucial.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantitative analysis of this compound.

FeatureGC-MSHPLC-MS (APCI)qNMR
Principle Chromatographic separation in the gas phase followed by mass analysis.Chromatographic separation in the liquid phase followed by mass analysis.Nuclear magnetic resonance signal integration relative to a standard.
Sensitivity High (ppb to ppt)[5]Moderate to High (ppm to ppb)[13]Low (ppm to %)[15]
Selectivity Very HighHighModerate to High
Sample Volatility Required[7]Not requiredNot required
Need for Analyte Standard Required for calibrationRequired for calibrationNot necessarily (can use a universal internal standard)[16]
Analysis Time Fast (minutes)Moderate (minutes to an hour)Moderate (minutes)
Matrix Effect Can be significantCan be significantGenerally lower

Experimental Protocols

Quantitative Analysis by GC-MS

This protocol provides a general procedure for the quantification of this compound in a liquid mixture using an internal standard method.

a. Materials and Reagents:

  • Sample: A mixture containing this compound.

  • Solvent: Hexane or other suitable organic solvent.

  • Internal Standard (IS): A compound with similar chemical properties to this compound but with a different retention time (e.g., Toluene-d8).

  • This compound Standard: For calibration curve preparation.

  • Helium: Carrier gas (99.999% purity).[8]

b. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.[8]

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][8]

c. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas Flow: 1.0 mL/min (constant flow)[19]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (MW: 126.24 g/mol ), characteristic ions would be selected (e.g., m/z 111, 70, 56).[20][21]

d. Procedure:

  • Calibration Standards Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard in the chosen solvent.

  • Sample Preparation: Accurately weigh a known amount of the sample mixture and add a known amount of the internal standard solution. Dilute with the solvent to a final known volume.

  • Analysis: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS system.

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the target analyte and the internal standard in the chromatograms.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.[4]

Quantitative Analysis by qNMR

This protocol describes a general procedure for the quantification of this compound using an internal standard.

a. Materials and Reagents:

  • Sample: A mixture containing this compound.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard (IS): A high-purity compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride). The standard should be accurately weighed.[16]

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

c. NMR Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.[17]

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

d. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve the sample and standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Quantification:

    • Identify a well-resolved signal corresponding to this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Integrate the selected peaks.

    • Calculate the concentration of this compound using the following formula[17]:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS

      Where:

      • Canalyte = Concentration (or purity) of the analyte

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • m = Mass

      • P = Purity of the internal standard

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Mixture Containing This compound Prepared_Sample Prepared Sample in Vial Sample->Prepared_Sample IS_GC Internal Standard (e.g., Toluene-d8) IS_GC->Prepared_Sample Solvent_GC Solvent (Hexane) Solvent_GC->Prepared_Sample Injector GC Injector Prepared_Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_proc Data Acquisition & Processing cluster_quant_nmr Quantification Sample_NMR Mixture Containing This compound NMR_Tube Prepared Sample in NMR Tube Sample_NMR->NMR_Tube IS_NMR Internal Standard (e.g., Maleic Anhydride) IS_NMR->NMR_Tube Solvent_NMR Deuterated Solvent (CDCl3) Solvent_NMR->NMR_Tube Acquisition NMR Data Acquisition NMR_Tube->Acquisition Processing Spectrum Processing (FT, Phasing, Baseline) Acquisition->Processing Integration_NMR Peak Integration Processing->Integration_NMR Calculation Concentration Calculation (Formula) Integration_NMR->Calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

References

Safety Operating Guide

Proper Disposal of 1,1,4-Trimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,1,4-Trimethylcyclohexane is a flammable liquid and must be handled with appropriate safety precautions. Disposal requires adherence to local, state, and federal regulations for hazardous waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.

Safety and Handling Profile

This compound is classified as a flammable liquid.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn at all times.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS Number 7094-27-1
Appearance Colorless to almost colorless clear liquid[1][3]
GHS Classification Flammable Liquid, Category 3[1] (or Category 2)[4]
Hazard Statements H226: Flammable liquid and vapor[1]

Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste. It should not be disposed of down the drain or in regular trash. The following step-by-step protocol outlines the recommended disposal procedure.

Experimental Protocol: Waste Collection and Labeling

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix with other waste streams, particularly halogenated solvents, to avoid complex and costly disposal procedures.

  • Container Selection: Use a container that is compatible with flammable organic liquids. The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (flammable liquid).

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from ignition sources.[1][3]

Experimental Protocol: Disposal Procedure

  • Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations for hazardous waste disposal.

  • Waste Manifest: Work with your EHS office to prepare a hazardous waste manifest for transport to a licensed disposal facility.

  • Incineration: The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This ensures complete destruction of the compound.

  • Solvent Recycling: In some cases, it may be possible to recycle the solvent through distillation.[6] Consult with your EHS office to determine if this is a viable and compliant option at your facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Unused or Waste this compound cluster_1 Waste Characterization cluster_2 Containerization & Storage cluster_3 Disposal Path start Identify Waste This compound char Is it mixed with other waste streams? start->char char_yes Segregate and characterize mixed waste stream. Consult EHS. char->char_yes Yes char_no Pure this compound char->char_no No container Select appropriate, labeled waste container. char_yes->container char_no->container store Store in designated hazardous waste area. container->store dispose Contact Environmental Health & Safety (EHS) store->dispose manifest Prepare Hazardous Waste Manifest dispose->manifest transport Arrange for transport by a licensed waste hauler. manifest->transport facility Dispose at a licensed hazardous waste facility (e.g., incineration). transport->facility

References

Personal protective equipment for handling 1,1,4-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,4-Trimethylcyclohexane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to supplement, not replace, institutional safety protocols and the chemical's specific Safety Data Sheet (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number7094-27-1[1][2]
Molecular FormulaC9H18[1][2]
Molecular Weight126.24 g/mol [1]
AppearanceColorless to almost colorless clear liquid[2]
Boiling Point135 °C[3]
Melting Point-77.27°C (estimate)[3]
Density0.78 g/cm³[3]
Flash PointNo information available
Autoignition TemperatureNo information available
Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and vapor. The GHS classification may vary slightly between suppliers, but it is generally categorized as follows:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor

Signal Word: Danger or Warning[1][2]

Primary Hazards:

  • Flammable: Vapors can form explosive mixtures with air.[4] Keep away from heat, sparks, open flames, and hot surfaces.[2][5]

  • Irritant: May cause skin and eye irritation.[6]

  • Inhalation Hazard: Inhalation of vapors may cause respiratory tract irritation.[7]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a splash hazard.[5][7]Protects against splashes and vapors that could cause serious eye irritation or damage.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and long-sleeved clothing.[2][5] For prolonged contact, consider double-gloving.Prevents skin contact, which may cause irritation. Always inspect gloves for degradation or punctures before use.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[5][7] If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of flammable and potentially irritating vapors.
Foot Protection Wear closed-toe shoes. Chemical-resistant boots are advised for situations with a risk of spills.Protects feet from spills and falling objects.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the essential steps for safely using this compound in a laboratory experiment.

1. Pre-Experiment Preparation:

  • SDS Review: Thoroughly review the manufacturer-specific Safety Data Sheet (SDS).
  • Fume Hood Preparation: Ensure the chemical fume hood is operational, certified, and free of clutter.
  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.
  • Spill Kit: Confirm that a spill kit appropriate for flammable liquids is readily accessible.

2. Handling and Experimental Use:

  • Containment: Conduct all transfers and manipulations of the chemical within the chemical fume hood to minimize vapor exposure.
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]
  • Tools: Use non-sparking tools.[2]
  • Heating: If heating is required, use a water bath, heating mantle, or oil bath. Avoid open flames.
  • Storage: Keep the container tightly closed when not in use.[2][5] Store in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents.[5][8]

3. Post-Experiment Procedure:

  • Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[4]

2. Waste Storage:

  • Store the waste container in a well-ventilated area, away from ignition sources and incompatible materials.

3. Waste Disposal:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[9]
  • Handle uncleaned containers as you would the product itself.[4]
  • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[4][10]

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal start Start sds_review Review SDS start->sds_review ppe_don Don PPE sds_review->ppe_don fume_hood Prepare Fume Hood ppe_don->fume_hood spill_kit Check Spill Kit fume_hood->spill_kit transfer Transfer Chemical in Fume Hood spill_kit->transfer grounding Ground Equipment transfer->grounding experiment Conduct Experiment grounding->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate ppe_doff Doff PPE decontaminate->ppe_doff collect_waste Collect Waste in Labeled Container decontaminate->collect_waste wash_hands Wash Hands ppe_doff->wash_hands store_waste Store Waste Safely collect_waste->store_waste dispose Dispose via Licensed Service store_waste->dispose end End dispose->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.